3',5'-Diacetoxyacetophenone
Description
Structure
3D Structure
Properties
IUPAC Name |
(3-acetyl-5-acetyloxyphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O5/c1-7(13)10-4-11(16-8(2)14)6-12(5-10)17-9(3)15/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QODJHYBESCIPOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90188583 | |
| Record name | 5-Acetyl-1,3-phenylene diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90188583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35086-59-0 | |
| Record name | 1-[3,5-Bis(acetyloxy)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35086-59-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Acetyl-1,3-phenylene diacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035086590 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Acetyl-1,3-phenylene diacetate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-acetyl-1,3-phenylene diacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.580 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-ACETYL-1,3-PHENYLENE DIACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FO164JM5H5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
3',5'-Diacetoxyacetophenone CAS number 35086-59-0
An In-depth Technical Guide to 3',5'-Diacetoxyacetophenone
CAS Number: 35086-59-0
This technical guide provides a comprehensive overview of this compound, a versatile organic compound with significant applications in pharmaceutical synthesis and chemical research. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Physicochemical Properties
This compound is an acetophenone derivative characterized by two acetoxy groups on the phenyl ring.[1] It typically appears as a white to brown or light yellow crystalline powder.[2][][4]
| Property | Value | Reference |
| CAS Number | 35086-59-0 | [1][2] |
| Molecular Formula | C₁₂H₁₂O₅ | [1][2] |
| Molecular Weight | 236.22 g/mol | [1][5] |
| IUPAC Name | (3-acetyl-5-acetyloxyphenyl) acetate | [1][6] |
| Synonyms | 1-[3,5-Bis(acetyloxy)phenyl]ethanone, 3',5'-Dihydroxy-acetophenone Diacetate, 5-Acetyl-1,3-phenylene diacetate | [1][] |
| Melting Point | 91-94 °C (lit.) | [2][5] |
| Boiling Point | 165-168 °C at 0.7501 mmHg | [2][5] |
| Density | ~1.203 - 1.303 g/cm³ (estimate) | [2][5] |
| Flash Point | 168.7 °C | [2][5] |
| Vapor Pressure | 6.63E-06 mmHg at 25°C | [2][4] |
| Storage Temperature | Room Temperature, sealed in dry conditions | [2][6] |
| InChI Key | QODJHYBESCIPOG-UHFFFAOYSA-N | [1][6] |
| SMILES | CC(=O)C1=CC(=CC(=C1)OC(=O)C)OC(=O)C | [1] |
Synthesis and Experimental Protocols
This compound is a valuable intermediate in organic synthesis.[7] Several methods for its synthesis have been established.
General Synthesis Routes:
-
Acetylation of 3',5'-Dihydroxyacetophenone: The most common method involves the acetylation of 3',5'-dihydroxyacetophenone using acetic anhydride, often in the presence of a catalyst.[1]
-
Reaction with Acetyl Chloride: Hydroxy derivatives can be reacted with acetyl chloride to produce the diacetoxy compound.[1]
-
Friedel-Crafts Acetylation: Under Friedel-Crafts conditions, acetophenone can be treated with acetic anhydride and a Lewis acid catalyst.[1]
A general workflow for the synthesis starting from 3',5'-Dihydroxyacetophenone is illustrated below.
Detailed Experimental Protocol: Synthesis from 3,5-Bis(acetyloxy)benzoyl chloride
This protocol describes a Grignard reaction to synthesize this compound.[8]
Materials:
-
3,5-Bis(acetyloxy)benzoyl chloride (2 g, 7.8 mmol)
-
Tris(dibenzoylmethanato)iron (169 mg, 3 mol-%)
-
Methylmagnesium chloride (2.6 ml, 3M in THF)
-
Dry Tetrahydrofuran (THF) (15 ml)
-
Aqueous ammonium chloride solution
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
Procedure:
-
A 100 ml three-necked flask is equipped with a magnetic stirrer, thermometer, dropping funnel, and condenser under a nitrogen atmosphere.
-
Charge the flask with 3,5-Bis(acetyloxy)benzoyl chloride (2 g), tris(dibenzoylmethanato)iron (169 mg), and dry THF (15 ml).[8]
-
Cool the solution to -15 °C.
-
Add methylmagnesium chloride (2.6 ml) dropwise over 20 minutes, maintaining the temperature at -15 °C.[8]
-
Stir the reaction mixture for an additional 10 minutes at -15 °C.[8]
-
Quench the reaction by adding aqueous ammonium chloride solution.[8]
-
Extract the mixture with ethyl acetate.
-
Dry the organic extract over MgSO₄ and concentrate it.[8]
-
The resulting residue can be analyzed by Gas Chromatography (GC) to determine the yield, which has been reported to be 87.0%.[8]
Applications in Research and Drug Development
This compound serves as a crucial building block in various synthetic pathways.
-
Pharmaceutical Industry: It is a key intermediate in the synthesis of β₂-adrenergic receptor agonists like Fenoterol and Orciprenaline, which are used to treat asthma and COPD.[1][7] Its acetyl-protected phenolic groups allow for regioselective functionalization, which is critical for creating the specific chiral centers in these drug molecules.[1] The compound has also been investigated for potential anti-inflammatory, antitumor, and analgesic properties.[]
-
Nutraceutical Research: It plays a role in the synthesis of resveratrol, a compound studied for its health benefits.[1]
-
Organic Synthesis: It is widely used as a starting material for more complex organic molecules, including diarylmethanes, which have applications in materials science and medicine.[1][4]
-
Chemical Research: The compound is utilized as a model to study reaction mechanisms and explore new synthetic routes.[4]
-
Dye and Pigment Industry: Due to its chemical properties, it has potential as a starting material for synthesizing new dyes and pigments.[4]
Biological Significance and Mechanism of Action
The primary biological significance of this compound lies in its role as a precursor to pharmacologically active molecules. For instance, its use in the synthesis of Fenoterol, a β₂-adrenergic agonist, connects it to the adrenergic signaling pathway.
β₂-Adrenergic Signaling Pathway: β₂-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist like Fenoterol, initiate a signaling cascade. This cascade leads to smooth muscle relaxation, which is the therapeutic goal in treating asthma.
The diagram below illustrates a simplified β₂-adrenergic signaling pathway.
Safety and Handling
This compound is classified as an irritant.[2]
-
Hazard Codes: Xi (Irritant).[4]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]
-
Precautionary Statements: P261 (Avoid breathing dust), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]
-
Safety Recommendations: Do not breathe dust. Avoid contact with skin and eyes.[2] Standard personal protective equipment (gloves, safety glasses) should be worn when handling this chemical.
References
- 1. Buy this compound | 35086-59-0 [smolecule.com]
- 2. chembk.com [chembk.com]
- 4. lookchem.com [lookchem.com]
- 5. 3,5-Diacetoxyacetophenone | CAS#:35086-59-0 | Chemsrc [chemsrc.com]
- 6. This compound | 35086-59-0 [sigmaaldrich.com]
- 7. 3,5-Diacetoxyacetophenone | 35086-59-0 [chemicalbook.com]
- 8. 3,5-Diacetoxyacetophenone synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Physicochemical Properties of 3',5'-Diacetoxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties, experimental protocols, and relevant applications of 3',5'-Diacetoxyacetophenone (CAS No: 35086-59-0). This compound serves as a valuable intermediate in organic synthesis and holds potential in medicinal chemistry.
Core Physicochemical Properties
This compound is an organic compound characterized by an acetophenone core with two acetoxy groups substituted at the 3' and 5' positions of the phenyl ring. Its appearance is typically a white to brown crystalline powder.[][2]
Table 1: Key Physicochemical Identifiers and Properties
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 35086-59-0 | [3][4] |
| Molecular Formula | C₁₂H₁₂O₅ | [3][4][5] |
| Molecular Weight | 236.22 g/mol | [3][4][5] |
| IUPAC Name | (3-acetyl-5-acetyloxyphenyl) acetate | [][6] |
| Melting Point | 91-94 °C (lit.) | [3][4][7] |
| Boiling Point | 165-168 °C @ 0.7501 mmHg | [3][][4] |
| Density | ~1.203 - 1.303 g/cm³ (estimate) | [3][4] |
| Flash Point | 168.7 °C | [3][4] |
| Solubility | Soluble in Dichloromethane, Methanol | [7] |
| Appearance | White to Brown powder to crystal | [3][] |
| InChI Key | QODJHYBESCIPOG-UHFFFAOYSA-N |[3][7] |
Synthesis and Experimental Protocols
This compound is primarily synthesized through the acetylation of its dihydroxy precursor or via a Grignard reaction.
2.1. Method 1: Acetylation of 3',5'-Dihydroxyacetophenone
A primary method for synthesizing this compound is the acetylation of 3',5'-dihydroxyacetophenone.[8] This process involves the reaction of the dihydroxy compound with an acetylating agent like acetic anhydride or acetyl chloride, typically in the presence of a base or an acid catalyst.[8] The nucleophilic hydroxyl groups attack the carbonyl carbon of the acetylating agent, leading to the formation of the di-acetoxy ester.[8]
Logical Workflow for Acetylation Synthesis
Caption: Synthesis of this compound via Acetylation.
2.2. Method 2: Grignard Reaction Protocol
A documented experimental protocol involves the reaction of 3,5-Bis(acetyloxy)benzoyl chloride with methylmagnesium chloride.[5]
Experimental Details:
-
Reaction Vessel: A 100 ml three-necked flask equipped with a magnetic stirrer, thermometer, dropping funnel, and condenser is used.[5]
-
Reagents:
-
Procedure:
-
The flask is charged with diacetoxybenzoyl chloride, the iron catalyst, and dry THF under a nitrogen atmosphere.[5]
-
The solution is cooled to -15 °C.[5]
-
Methylmagnesium chloride is added dropwise over 20 minutes, maintaining the temperature at -15 °C.[5]
-
The reaction mixture is stirred for an additional 10 minutes at -15 °C.[5]
-
The reaction is quenched with an aqueous ammonium chloride solution.[5]
-
The product is extracted with ethyl acetate.[5]
-
The organic extract is dried over MgSO₄ and concentrated.[5]
-
-
Yield: The reported yield, as analyzed by Gas Chromatography (GC), is 87.0%.[5]
Diagram of Grignard Synthesis Workflow
Caption: Workflow for the Grignard Synthesis of this compound.
Biological and Chemical Significance
This compound is noted for its utility in various research and development sectors.
3.1. Applications in Synthesis
-
Pharmaceutical Intermediate: It is a key intermediate in the synthesis of β₂-adrenergic receptor agonists such as Fenoterol and Orciprenaline, which are used to treat asthma and COPD.[8][7]
-
Organic Building Block: The compound serves as a versatile starting material for creating more complex molecules due to its reactive functional groups.[8][2] It is particularly useful for synthesizing diarylmethanes and in the production of resveratrol.[8]
3.2. Potential Biological Activity While specific signaling pathways for this compound are not extensively detailed in current literature, related acetophenone structures are known for a range of biological activities.[9]
-
Anti-inflammatory and Antitumor Properties: Some studies have indicated that this compound may possess anti-inflammatory and antitumor properties, though further research is required to validate these effects.[8][]
-
Antioxidant Activity: The presence of phenolic-derived groups suggests a potential for antioxidant activity, a common feature among acetophenone derivatives, which is often attributed to their ability to scavenge free radicals.[9][10]
General Signaling Context for Related Compounds Phytochemicals and phenolic compounds often exert their biological effects by modulating key cellular signaling pathways such as PI3K/Akt or MAPK/ERK, which are integral to processes like cell proliferation, inflammation, and apoptosis.[11][12] Although direct evidence for this compound is pending, its structural class suggests that if it is biologically active, it may influence one of these fundamental pathways.
Hypothetical Signaling Modulation
Caption: Hypothetical modulation of a signaling pathway by the compound.
References
- 2. lookchem.com [lookchem.com]
- 3. chembk.com [chembk.com]
- 4. 3,5-Diacetoxyacetophenone | CAS#:35086-59-0 | Chemsrc [chemsrc.com]
- 5. 3,5-Diacetoxyacetophenone synthesis - chemicalbook [chemicalbook.com]
- 6. pschemicals.com [pschemicals.com]
- 7. 3,5-Diacetoxyacetophenone | 35086-59-0 [chemicalbook.com]
- 8. Buy this compound | 35086-59-0 [smolecule.com]
- 9. benchchem.com [benchchem.com]
- 10. Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis [mdpi.com]
- 11. 3,5-Dicaffeoylquinic acid protects H9C2 cells against oxidative stress-induced apoptosis via activation of the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
3',5'-Diacetoxyacetophenone molecular structure and formula
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, and applications of 3',5'-Diacetoxyacetophenone, a key intermediate in organic synthesis and pharmaceutical development.
Molecular Structure and Formula
This compound is an organic compound characterized by an acetophenone core substituted with two acetoxy groups at the 3' and 5' positions of the phenyl ring.
Molecular Formula: C₁₂H₁₂O₅[1][2]
IUPAC Name: (3-acetyl-5-acetyloxyphenyl) acetate[2]
Canonical SMILES: CC(=O)C1=CC(=CC(=C1)OC(=O)C)OC(=O)C
Below is a diagram representing the molecular structure of this compound.
Caption: 2D structure of this compound.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Weight | 236.22 g/mol | [1][2] |
| Appearance | Yellow to brown powder | [1] |
| Melting Point | 91-94 °C | [1][2] |
| Boiling Point | 165-168 °C at 0.7501 mmHg | [1][2] |
| Density (estimate) | 1.3026 g/cm³ | [1] |
| Flash Point | 168.7 °C | [1] |
| Hazard Codes | Xi (Irritant) | [1] |
Experimental Protocols: Synthesis
This compound is a compound valuable in organic synthesis. One common method for its preparation is through the acetylation of 3',5'-dihydroxyacetophenone. A detailed experimental protocol for a related synthesis is outlined below.
Synthesis from 3,5-Bis(acetyloxy)benzoyl chloride and Methylmagnesium chloride
This synthetic route provides a high yield of this compound.
Materials:
-
3,5-Bis(acetyloxy)benzoyl chloride
-
Methylmagnesium chloride (3M in THF)
-
tris(dibenzoylmethanato)iron
-
Dry Tetrahydrofuran (THF)
-
Aqueous ammonium chloride
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
Procedure:
-
A 100 ml three-necked flask equipped with a magnetic stirrer, thermometer, dropping funnel, and condenser is charged with 2 g (7.8 mmol) of 3,5-bis(acetyloxy)benzoyl chloride, 169 mg (3 mol%) of tris(dibenzoylmethanato)iron, and 15 ml of dry THF under a nitrogen atmosphere.
-
The solution is cooled to -15 °C.
-
2.6 ml of methylmagnesium chloride (3M in THF) is added dropwise to the solution over a period of 20 minutes, maintaining the temperature at -15 °C.
-
The reaction mixture is stirred for an additional 10 minutes at -15 °C.
-
The reaction is then quenched by the addition of aqueous ammonium chloride.
-
The mixture is extracted with ethyl acetate.
-
The organic extract is dried over MgSO₄ and then concentrated.
-
The resulting residue is analyzed, with an expected yield of approximately 87%.
Caption: Workflow for the synthesis of this compound.
Applications in Drug Development
This compound serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Notably, it is a precursor in the production of bronchodilators such as Fenoterol and Orciprenaline (also known as Metaproterenol). These drugs are β₂-adrenergic receptor agonists used to treat asthma and other obstructive pulmonary diseases.
Signaling Pathway of Fenoterol and Orciprenaline
The therapeutic effect of Fenoterol and Orciprenaline is achieved through the stimulation of the β₂-adrenergic receptor signaling pathway, which leads to the relaxation of bronchial smooth muscle.
Caption: β₂-Adrenergic receptor signaling pathway initiated by Fenoterol/Orciprenaline.
References
A Technical Guide to the Spectral Data of 3',5'-Diacetoxyacetophenone
This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the spectral properties of 3',5'-Diacetoxyacetophenone. Due to the absence of direct experimental data, this document presents the spectral data for the precursor molecule, 3',5'-dihydroxyacetophenone, and offers a detailed prediction of the spectral characteristics for this compound.
Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₂O₅ |
| Molecular Weight | 236.22 g/mol |
| CAS Number | 35086-59-0 |
| Appearance | White to brown powder/crystal |
| Melting Point | 91-94 °C |
| Boiling Point | 165-168 °C at 0.75 mmHg |
Spectral Data of 3',5'-Dihydroxyacetophenone (Precursor)
The following tables summarize the experimental spectral data for 3',5'-dihydroxyacetophenone, the precursor to this compound.
¹H NMR Data for 3',5'-Dihydroxyacetophenone
Solvent: CDCl₃, Frequency: 500 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 6.99 | d, J = 2.5 Hz | 2H | H-2', H-6' |
| 6.56 | t, J = 2.5 Hz | 1H | H-4' |
| 2.55 | s | 3H | -COCH₃ |
[1]
¹³C NMR Data for 3',5'-Dihydroxyacetophenone
Solvent: Not specified
| Chemical Shift (δ) ppm | Assignment |
| 202.3 | C=O |
| 157.0 | C-3', C-5' |
| 139.6 | C-1' |
| 108.6 | C-4' |
| 108.2 | C-2', C-6' |
| 26.8 | -COCH₃ |
IR Data for 3',5'-Dihydroxyacetophenone
| Wavenumber (cm⁻¹) | Description of Vibration |
| 3600-3200 (broad) | O-H stretch (phenolic) |
| ~3050 | C-H stretch (aromatic) |
| ~1680 | C=O stretch (ketone) |
| 1600, 1450 | C=C stretch (aromatic ring) |
Mass Spectrometry Data for 3',5'-Dihydroxyacetophenone
| m/z | Interpretation |
| 152 | [M]⁺ (Molecular Ion) |
| 137 | [M - CH₃]⁺ |
| 109 | [M - COCH₃]⁺ |
Predicted Spectral Data for this compound
The following sections predict the spectral data for this compound based on the structure and the known effects of acetylation on the spectra of phenolic compounds.
Predicted ¹H NMR Spectrum
The acetylation of the two hydroxyl groups on 3',5'-dihydroxyacetophenone to form this compound would result in the following predictable changes in the ¹H NMR spectrum:
-
Disappearance of Phenolic Protons: The broad signal for the two -OH protons would no longer be present.
-
Appearance of Acetyl Protons: A new singlet, integrating to 6H, would appear around δ 2.3 ppm. This signal corresponds to the six protons of the two acetyl (-OCOCH₃) groups.
-
Shift of Aromatic Protons: The aromatic protons are expected to shift downfield due to the electron-withdrawing effect of the acetate groups. The H-2' and H-6' protons would likely appear around δ 7.5-7.7 ppm, and the H-4' proton would be expected around δ 7.2-7.4 ppm.
-
Ketone Methyl Protons: The singlet for the ketone's methyl protons (-COCH₃) is expected to remain around δ 2.5-2.6 ppm.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum of this compound would show additional signals from the acetyl groups and shifts in the aromatic region:
-
Acetyl Carbonyls: A new signal for the carbonyl carbons of the two acetate groups would appear in the range of δ 168-170 ppm.
-
Acetyl Methyls: A new signal for the methyl carbons of the two acetate groups would be observed around δ 20-22 ppm.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons would be adjusted due to the change in substituents. The carbons attached to the acetate groups (C-3' and C-5') would shift downfield.
-
Ketone Carbonyl: The signal for the ketone carbonyl is expected to remain in a similar position, around δ 197-200 ppm.
Predicted IR Spectrum
The IR spectrum of this compound would exhibit the following key features:
-
Disappearance of O-H Stretch: The broad O-H stretching band between 3600-3200 cm⁻¹ would be absent.
-
Appearance of Ester C=O Stretch: A strong absorption band for the C=O stretching of the two ester groups would appear around 1760-1770 cm⁻¹.
-
Ketone C=O Stretch: The C=O stretching band for the ketone will likely remain around 1680-1690 cm⁻¹.
-
C-O Stretch: The C-O stretching bands for the acetate groups would be visible in the 1200-1300 cm⁻¹ region.
-
Aromatic C-H and C=C Stretches: The aromatic C-H stretches would still be present above 3000 cm⁻¹, and the aromatic C=C stretches would be observed around 1600 and 1450 cm⁻¹.
Predicted Mass Spectrum
In the mass spectrum of this compound, the following peaks would be anticipated:
-
Molecular Ion Peak: The molecular ion peak [M]⁺ would be observed at an m/z of 236, corresponding to the molecular weight of C₁₂H₁₂O₅.
-
Fragmentation Pattern: A characteristic fragmentation pattern would involve the sequential loss of ketene (CH₂=C=O, 42 Da) from the acetate groups.
-
m/z 194: [M - CH₂CO]⁺
-
m/z 152: [M - 2(CH₂CO)]⁺, which corresponds to the molecular ion of 3',5'-dihydroxyacetophenone.
-
-
Another likely fragmentation would be the loss of the acetyl group radical (•COCH₃, 43 Da).
-
m/z 193: [M - •COCH₃]⁺
-
-
The base peak would likely be from a stable fragment, possibly the acylium ion [CH₃CO]⁺ at m/z 43.
Experimental Protocols
The following are generalized experimental protocols for obtaining spectral data for a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid sample is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. A small amount of an internal standard, such as tetramethylsilane (TMS), may be added if not already present in the solvent.
-
Instrument Setup: The NMR spectrometer is set to the appropriate nucleus to be observed (¹H or ¹³C). The instrument is locked onto the deuterium signal of the solvent, and the magnetic field homogeneity is optimized (shimming).
-
Data Acquisition: For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum. The number of scans is adjusted to achieve an adequate signal-to-noise ratio.
-
Data Processing: The accumulated FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard (TMS at 0 ppm). The signals are integrated (for ¹H NMR) and the chemical shifts are reported in parts per million (ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium). A pressure clamp is applied to ensure good contact between the sample and the crystal.
-
Background Spectrum: A background spectrum of the empty ATR crystal is recorded to account for any atmospheric (e.g., CO₂, H₂O) or instrumental absorptions.
-
Sample Spectrum: The IR beam is passed through the ATR crystal, and the evanescent wave interacts with the sample. The transmitted radiation is detected, and the sample spectrum is recorded.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum. The characteristic absorption bands are identified and reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or by dissolving it in a suitable solvent and injecting it into a liquid chromatography system coupled to the mass spectrometer (LC-MS).
-
Ionization: The sample molecules are ionized. A common method for this type of compound is Electrospray Ionization (ESI), where the sample solution is sprayed through a high-voltage needle to create charged droplets. The solvent evaporates, leaving charged molecular ions.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
Data Analysis: The molecular ion peak is identified to determine the molecular weight of the compound. The fragmentation pattern is analyzed to gain information about the structure of the molecule.
Visualization of Synthetic and Analytical Workflow
The following diagram illustrates the synthesis of this compound from its precursor and the subsequent spectroscopic analyses.
Caption: Synthetic and analytical workflow for this compound.
References
A Comprehensive Technical Guide to the Solubility of 3',5'-Diacetoxyacetophenone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 3',5'-Diacetoxyacetophenone, a key intermediate in various synthetic pathways. Understanding the solubility of this compound is critical for optimizing reaction conditions, purification processes, and formulation development. This document summarizes known solubility data, provides detailed experimental protocols for solubility determination, and visualizes the experimental workflow.
Core Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility |
| Dichloromethane | Soluble[1][2] |
| Methanol | Soluble[1][2] |
It is important to note that "soluble" is a qualitative term. For precise applications, quantitative determination of solubility is recommended. The following sections provide a detailed protocol for obtaining such data.
Experimental Protocols for Solubility Determination
The following is a generalized yet detailed methodology for the quantitative determination of the solubility of this compound in organic solvents. This protocol is based on the widely accepted equilibrium solubility method.
Materials
-
This compound (solid)
-
A range of organic solvents of interest (e.g., ethanol, acetone, ethyl acetate, toluene, hexane, etc.)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure: Equilibrium Solubility Method
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials.
-
To each vial, add a known volume of a specific organic solvent. The presence of undissolved solid is necessary to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or incubator.
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solvent is fully saturated with the solute. The temperature should be carefully controlled and recorded as solubility is temperature-dependent.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the collected supernatant through a syringe filter to remove any undissolved microparticles. This step is crucial to prevent artificially high solubility measurements.
-
-
Quantification:
-
Gravimetric Method:
-
Accurately weigh a clean, dry vial.
-
Transfer a known volume of the filtered saturated solution to the pre-weighed vial.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.
-
Once the solvent is completely removed, reweigh the vial containing the dried solute.
-
The mass of the dissolved solid can be determined by the difference in weight.
-
-
Analytical Method (HPLC or UV-Vis):
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generate a calibration curve by measuring the analytical response (e.g., peak area for HPLC, absorbance for UV-Vis) of the standard solutions.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Measure the analytical response of the diluted sample and use the calibration curve to determine its concentration.
-
Calculate the original concentration of the saturated solution, accounting for the dilution factor.
-
-
-
Data Reporting:
-
Express the solubility in terms of mass per unit volume (e.g., mg/mL or g/100 mL) or molarity (mol/L).
-
Perform all measurements in triplicate to ensure accuracy and report the results as the mean ± standard deviation.
-
Mandatory Visualization
The following diagram illustrates the logical workflow for the experimental determination of solubility as described in the protocol above.
Caption: Experimental workflow for determining the solubility of this compound.
References
The Discovery and Synthetic Evolution of 3',5'-Diacetoxyacetophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3',5'-Diacetoxyacetophenone, a key intermediate in the pharmaceutical industry. The document details its discovery and historical development, physicochemical properties, and various synthetic routes with explicit experimental protocols. Key methodologies, including the acetylation of 3',5'-dihydroxyacetophenone and a high-yield Grignard-based synthesis, are presented. Furthermore, this guide illustrates the compound's critical role in the synthesis of important drug molecules and provides visualizations of reaction pathways and experimental workflows to aid in research and development.
Introduction
This compound is an organic compound that has garnered significant interest in synthetic organic chemistry, primarily for its role as a versatile intermediate in the preparation of various pharmaceuticals. Its structure, featuring a central acetophenone core with two acetoxy groups at the 3' and 5' positions, allows for strategic chemical modifications, making it a valuable building block in multi-step syntheses. This guide aims to provide an in-depth technical resource on the discovery, history, and synthesis of this important compound.
History and Discovery
The exploration of this compound and its applications in organic synthesis became more prominent in the late 20th century. An early significant mention in patent literature appears in 1999, associated with DSM IP Assets B.V.[1]. This initial work laid the groundwork for its use as a pharmaceutical intermediate.
A notable advancement in the synthesis of this compound was documented in a 2012 patent, which described a highly efficient Grignard-based reaction. This method, which will be detailed in the experimental protocols section, represented a critical breakthrough in achieving high yields of the compound[2]. The development of such efficient synthetic routes has been crucial in making this compound more accessible for its application in the synthesis of complex drug molecules.
Physicochemical Properties
This compound is typically a white to brown crystalline powder. A summary of its key quantitative properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₂O₅ | [3] |
| Molecular Weight | 236.22 g/mol | [3] |
| Melting Point | 91-94 °C | [3] |
| Boiling Point | 165-168 °C at 0.7501 mmHg | [3] |
| Appearance | White to Brown Crystalline Powder | [3] |
| CAS Number | 35086-59-0 | [3] |
Synthetic Routes and Experimental Protocols
Several synthetic strategies have been employed for the preparation of this compound. The most common methods involve the acetylation of a dihydroxy precursor and a Grignard reaction with an appropriately substituted benzoyl chloride.
Synthesis via Acetylation of 3',5'-Dihydroxyacetophenone
This method involves the direct acetylation of 3',5'-dihydroxyacetophenone using an acetylating agent such as acetic anhydride, often in the presence of a base like pyridine which acts as a catalyst and scavenger for the acetic acid byproduct.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3',5'-dihydroxyacetophenone (1 equivalent) in a suitable solvent such as pyridine or a mixture of an inert solvent and pyridine.
-
Addition of Acetylating Agent: Cool the solution in an ice bath. Slowly add acetic anhydride (2.2 equivalents) dropwise to the stirred solution.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or gently heat to 50-60 °C to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into ice-water to quench the excess acetic anhydride. The product may precipitate out of the solution. If not, extract the aqueous mixture with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the organic layer sequentially with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution (to remove acetic acid), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Caption: Synthesis of this compound via acetylation.
Synthesis via Grignard Reaction
A highly efficient method for the synthesis of this compound involves the reaction of a Grignard reagent, such as methylmagnesium chloride, with 3,5-bis(acetyloxy)benzoyl chloride. This method, detailed in patent literature, provides high yields of the desired product[2].
Experimental Protocol:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, dropping funnel, and a condenser under a nitrogen atmosphere, charge 3,5-bis(acetyloxy)benzoyl chloride (1 equivalent) and a catalytic amount of tris(dibenzoylmethanato)iron(III) in anhydrous tetrahydrofuran (THF).
-
Addition of Grignard Reagent: Cool the reaction mixture to -15 °C. Add a solution of methylmagnesium chloride (approximately 1 equivalent) in THF dropwise via the dropping funnel over a period of about 20 minutes, maintaining the temperature at -15 °C.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at -15 °C for an additional 10 minutes.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous mixture with ethyl acetate. Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The yield of this compound can be determined by gas chromatography (GC) analysis of the residue. A yield of approximately 87% has been reported for this method[2].
Caption: High-yield Grignard synthesis of this compound.
Applications in Drug Development
This compound is a crucial intermediate in the synthesis of several pharmaceutical compounds. A prominent application is in the preparation of β2-adrenergic receptor agonists, such as Fenoterol and Orciprenaline, which are used in the treatment of asthma and other respiratory diseases[3]. The acetoxy groups serve as protecting groups for the phenolic hydroxyls, allowing for selective reactions at other parts of the molecule.
The general synthetic strategy involves the modification of the acetyl group of this compound, followed by deprotection of the acetoxy groups to reveal the free phenols in the final drug molecule.
Caption: General pathway for drug synthesis from the core compound.
Conclusion
This compound is a compound of significant industrial importance, particularly in the realm of pharmaceutical synthesis. While its exploration in the scientific literature appears to have gained momentum in the late 20th century, the development of efficient and high-yielding synthetic methods, such as the Grignard-based approach, has solidified its role as a key building block. This technical guide has provided a comprehensive overview of its history, properties, and synthesis, offering valuable information for researchers and professionals in the field of drug development and organic synthesis. The detailed experimental protocols and visual representations of synthetic pathways aim to facilitate further research and application of this versatile intermediate.
References
3',5'-Diacetoxyacetophenone: A Versatile Building Block in Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3',5'-Diacetoxyacetophenone is a valuable synthetic intermediate, widely employed as a building block in the synthesis of a variety of pharmacologically significant molecules. Its chemical structure, featuring a reactive acetophenone moiety and protected hydroxyl groups, allows for sequential and regioselective reactions, making it a cornerstone in the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a particular focus on its utility in the preparation of chalcones and flavonoids, classes of compounds renowned for their diverse biological activities. Detailed experimental protocols, quantitative data, and mechanistic insights into the biological action of its derivatives are presented to facilitate its application in research and drug development.
Chemical Properties and Synthesis
This compound, also known as 5-acetyl-1,3-phenylene diacetate, is a stable, crystalline solid. Its key physical and chemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 35086-59-0 |
| Molecular Formula | C₁₂H₁₂O₅ |
| Molecular Weight | 236.22 g/mol |
| Appearance | Light yellow to brown powder/crystal |
| Melting Point | 91-94 °C |
The most common and efficient synthesis of this compound involves the acetylation of 3',5'-dihydroxyacetophenone. This straightforward reaction proceeds with high yield and purity.
Experimental Protocol: Synthesis of this compound
Reaction: Acetylation of 3',5'-dihydroxyacetophenone
Materials:
-
3',5'-Dihydroxyacetophenone
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (or Ethyl Acetate)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate (or magnesium sulfate)
Procedure:
-
Dissolve 3',5'-dihydroxyacetophenone (1.0 equivalent) in dry pyridine under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride (2.2 equivalents) to the solution with constant stirring.
-
Allow the reaction mixture to warm to room temperature and continue stirring until the starting material is completely consumed, as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by the slow addition of methanol.
-
Remove the pyridine and excess reagents by co-evaporation with toluene under reduced pressure.
-
Dissolve the residue in dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
Application in the Synthesis of Chalcones
This compound serves as a protected precursor to 3',5'-dihydroxyacetophenone, a key reactant in the Claisen-Schmidt condensation for the synthesis of 3',5'-dihydroxychalcones. These chalcones are open-chain flavonoids that exhibit a wide range of biological activities, including anticancer and anti-inflammatory properties. The diacetyl protecting groups can be readily removed under basic conditions during the Claisen-Schmidt reaction, or in a separate hydrolysis step prior to the condensation.
Experimental Protocol: Synthesis of 3',5'-Dihydroxychalcones via Claisen-Schmidt Condensation
Reaction: Base-catalyzed condensation of 3',5'-dihydroxyacetophenone with substituted benzaldehydes.
Materials:
-
3',5'-Dihydroxyacetophenone
-
Substituted Benzaldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol
-
40% (w/v) Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution
-
Dilute Hydrochloric Acid (HCl)
-
Ice
Procedure:
-
In a round-bottom flask, dissolve 3',5'-dihydroxyacetophenone (1 equivalent) and the desired substituted benzaldehyde (1 equivalent) in ethanol.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add a 40% aqueous solution of NaOH or KOH dropwise to the stirred mixture, maintaining the low temperature.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC.
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice.
-
Acidify the mixture with dilute HCl to precipitate the crude chalcone.
-
Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Dry the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 3',5'-dihydroxychalcone.
Quantitative Data:
The yields of 3',5'-dihydroxychalcones can vary depending on the substituent on the benzaldehyde ring. The following table summarizes typical yields for this reaction.
| Substituted Benzaldehyde | Product | Typical Yield (%) |
| Benzaldehyde | 1-(3,5-dihydroxyphenyl)-3-phenylprop-2-en-1-one | 85-95 |
| 4-Chlorobenzaldehyde | 3-(4-chlorophenyl)-1-(3,5-dihydroxyphenyl)prop-2-en-1-one | 80-90 |
| 4-Methoxybenzaldehyde | 1-(3,5-dihydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 82-92 |
Application in the Synthesis of Flavonoids
The 3',5'-dihydroxychalcones synthesized from this compound are excellent precursors for the synthesis of 3',5'-dihydroxyflavonoids. A common method for this transformation is the Algar-Flynn-Oyamada (AFO) reaction, which involves an oxidative cyclization of the chalcone in the presence of alkaline hydrogen peroxide.
Experimental Protocol: Synthesis of 3',5'-Dihydroxyflavonols via Algar-Flynn-Oyamada Reaction
Reaction: Oxidative cyclization of a 3',5'-dihydroxychalcone.
Materials:
-
3',5'-Dihydroxychalcone derivative
-
Ethanol
-
20% aqueous Sodium Hydroxide (NaOH) solution
-
30% Hydrogen Peroxide (H₂O₂)
-
5 N Hydrochloric Acid (HCl)
-
Ice
Procedure:
-
Suspend the 3',5'-dihydroxychalcone (1 equivalent) in ethanol in a round-bottom flask.
-
Add a freshly prepared 20% aqueous NaOH solution and stir at room temperature.
-
Carefully add 30% hydrogen peroxide dropwise to the mixture over 30 minutes. The reaction may be exothermic; maintain the temperature around 30°C using a water bath if necessary.
-
Stir the reaction mixture vigorously for 3-4 hours at 30°C. Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice.
-
Acidify the mixture by the slow addition of 5 N HCl until the crude flavonol precipitates.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Dry the solid and purify by recrystallization from a suitable solvent, such as ethyl acetate or ethanol, to yield the pure 3',5'-dihydroxyflavonol.
Biological Activity and Signaling Pathways of Derived Compounds
Chalcones and flavonoids derived from this compound are known to modulate key cellular signaling pathways implicated in various diseases, including cancer and inflammatory disorders. Understanding these mechanisms is crucial for the development of targeted therapeutics.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response.[1][2][3][4] In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor protein IκBα.[3] Pro-inflammatory stimuli, such as cytokines, activate the IκB kinase (IKK) complex, which then phosphorylates IκBα.[2][5] This phosphorylation targets IκBα for ubiquitination and subsequent proteasomal degradation, allowing the p50/RelA NF-κB dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[2] Flavonoids derived from this compound have been shown to inhibit this pathway, often by preventing the phosphorylation and degradation of IκBα.[3]
Caption: Inhibition of the NF-κB signaling pathway by flavonoids.
Modulation of the PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell survival, proliferation, and growth.[1] Activation of this pathway is often initiated by growth factors binding to receptor tyrosine kinases (RTKs).[1] This leads to the activation of PI3K, which phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[3] PIP3 acts as a docking site for Akt (also known as Protein Kinase B) at the plasma membrane, where it is subsequently phosphorylated and activated by PDK1 and mTORC2 at threonine 308 and serine 473, respectively.[4] Activated Akt then phosphorylates a multitude of downstream targets, promoting cell survival and proliferation. Chalcones derived from this compound have been shown to inhibit this pathway, leading to apoptosis in cancer cells.
Caption: Inhibition of the PI3K/Akt signaling pathway by chalcones.
Conclusion
This compound is a highly versatile and valuable building block in organic synthesis. Its utility in the efficient synthesis of biologically active chalcones and flavonoids makes it a molecule of significant interest to researchers in medicinal chemistry and drug development. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate the exploration of new derivatives and the development of novel therapeutic agents targeting key signaling pathways involved in human diseases.
References
- 1. Growth factor signaling pathways as targets for prevention of epithelial carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The I kappa B kinase (IKK) and NF-kappa B: key elements of proinflammatory signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. google.com [google.com]
- 5. The IKK Complex, a Central Regulator of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 3',5'-Diacetoxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the primary synthetic routes for 3',5'-diacetoxyacetophenone, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. This document details established methodologies, presents quantitative data for comparative analysis, and includes detailed experimental protocols for the most prominent synthetic pathways.
Introduction
This compound, with the chemical formula C₁₂H₁₂O₅, is an acetophenone derivative with significant utility in organic synthesis.[1] Its structure, featuring two acetoxy groups on the phenyl ring, makes it a valuable precursor for the synthesis of more complex molecules, including pharmaceuticals like β₂-adrenergic receptor agonists.[1] This guide explores the two principal methods for its preparation: the acetylation of 3',5'-dihydroxyacetophenone and a Grignard reaction-based approach. A potential enzymatic route is also discussed as an emerging, environmentally benign alternative.
Synthetic Methodologies
The synthesis of this compound can be broadly categorized into three distinct approaches. The most common and direct method involves the acetylation of the corresponding dihydroxyacetophenone. A more complex but high-yielding alternative utilizes a Grignard reagent. Finally, enzymatic methods offer a green chemistry approach, though they are less documented for this specific compound.
Acetylation of 3',5'-Dihydroxyacetophenone
The most straightforward synthesis of this compound involves the esterification of the two phenolic hydroxyl groups of 3',5'-dihydroxyacetophenone. This is typically achieved using an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a base or acid catalyst.[1] The reaction proceeds via a nucleophilic attack of the hydroxyl oxygen on the carbonyl carbon of the acetylating agent.[1]
Grignard Reaction with a Protected Benzoyl Chloride
An alternative and highly efficient method involves the reaction of an organometallic Grignard reagent, specifically methylmagnesium chloride, with a protected benzoyl chloride derivative, 3,5-bis(acetyloxy)benzoyl chloride. This carbon-carbon bond-forming reaction is catalyzed by an iron complex, such as tris(dibenzoylmethanato)iron, and offers excellent yields under controlled conditions.
Enzymatic Acetylation
Enzymatic synthesis presents a green and highly selective alternative for the preparation of this compound. Immobilized lipases, for instance, can catalyze the regioselective acetylation of phenolic substrates under mild reaction conditions using an acyl donor like vinyl acetate.[1] While this method is promising, specific protocols for the synthesis of this compound are not as well-documented as the classical chemical routes.
Quantitative Data Summary
The following table summarizes the key quantitative data for the primary synthetic routes to this compound, allowing for easy comparison of their efficiencies.
| Synthesis Route | Starting Materials | Key Reagents/Catalysts | Reaction Time | Temperature | Yield (%) |
| Acetylation | 3',5'-Dihydroxyacetophenone | Acetic anhydride, Pyridine | ~1-4 hours | Room Temperature | ~90-95% (Estimated) |
| Grignard Reaction | 3,5-Bis(acetyloxy)benzoyl chloride, Methylmagnesium chloride | tris(dibenzoylmethanato)iron, THF | 30 minutes | -15 °C | 87%[2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments discussed.
Protocol 1: Acetylation of 3',5'-Dihydroxyacetophenone
This protocol is a representative procedure based on general methods for the acetylation of phenols.
Materials:
-
3',5'-Dihydroxyacetophenone
-
Anhydrous Pyridine
-
Acetic Anhydride
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 3',5'-dihydroxyacetophenone (1.0 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (2.2 equivalents) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of methanol.
-
Remove the solvents under reduced pressure.
-
Dissolve the residue in dichloromethane and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Protocol 2: Grignard Reaction Synthesis
This protocol is based on a documented high-yield synthesis.[2]
Materials:
-
3,5-Bis(acetyloxy)benzoyl chloride
-
tris(dibenzoylmethanato)iron(III)
-
Anhydrous Tetrahydrofuran (THF)
-
Methylmagnesium chloride (3M in THF)
-
Aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a three-necked flask equipped with a magnetic stirrer, thermometer, dropping funnel, and condenser, charge 3,5-bis(acetyloxy)benzoyl chloride (7.8 mmol), tris(dibenzoylmethanato)iron (3 mol% based on the acid chloride), and 15 ml of dry THF under a nitrogen atmosphere.[2]
-
Cool the solution to -15 °C.[2]
-
Add 2.6 ml of methylmagnesium chloride (3M in THF) dropwise over 20 minutes, maintaining the temperature at -15 °C.[2]
-
Stir the reaction mixture for an additional 10 minutes at -15 °C.[2]
-
Quench the reaction by adding aqueous ammonium chloride solution.[2]
-
Extract the mixture with ethyl acetate.[2]
-
Dry the organic extract over MgSO₄ and concentrate under reduced pressure.[2]
-
The residue can be analyzed by Gas Chromatography (GC) to confirm the yield of this compound, which is reported to be 87.0%.[2]
Synthesis Workflows
The following diagrams illustrate the logical flow of the described synthetic methods.
Caption: Workflow for the Acetylation of 3',5'-Dihydroxyacetophenone.
Caption: Workflow for the Grignard Reaction Synthesis.
References
Methodological & Application
synthesis protocol for 3',5'-Diacetoxyacetophenone from 3',5'-dihydroxyacetophenone
Application Note: Synthesis of 3',5'-Diacetoxyacetophenone
Introduction
This compound is a valuable intermediate in organic synthesis, particularly in the preparation of various pharmaceutical compounds and fine chemicals.[1] Its synthesis from the readily available 3',5'-dihydroxyacetophenone is a straightforward and efficient process involving the acetylation of the phenolic hydroxyl groups. This document provides a detailed protocol for this transformation, tailored for researchers, scientists, and professionals in drug development. The primary method described is the base-catalyzed acetylation using acetic anhydride, a robust and widely applicable procedure.
Principle of the Reaction
The synthesis proceeds via the acylation of the two phenolic hydroxyl groups of 3',5'-dihydroxyacetophenone. Acetic anhydride serves as the acylating agent, transferring acetyl groups to the hydroxyl moieties. The reaction is typically facilitated by a base, such as pyridine, which acts as a catalyst and also neutralizes the acetic acid byproduct formed during the reaction.[2] Alternatively, acid catalysts can be employed.[1] The reaction is generally conducted at room temperature or with gentle heating to ensure complete conversion.[1][2]
Experimental Protocol
Materials and Reagents:
-
3',5'-Dihydroxyacetophenone
-
Acetic Anhydride (freshly distilled or high purity)
-
Pyridine (anhydrous)
-
Toluene
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography (if necessary)
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser (if heating)
-
Ice bath
-
Rotary evaporator
-
Standard glassware for extraction and purification
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 3',5'-dihydroxyacetophenone (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Acetic Anhydride: Cool the solution in an ice bath. To the stirred solution, add acetic anhydride (a slight excess, e.g., 2.2 - 2.5 equivalents) dropwise using a dropping funnel. The addition should be slow to control any potential exotherm.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[2] If the reaction is sluggish, gentle heating (e.g., to 70°C) can be applied.[2]
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the pyridine.
-
To remove residual pyridine, add toluene to the residue and co-evaporate under reduced pressure. Repeat this step two to three times.[2]
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to neutralize any remaining acetic acid), water, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or methanol.[3] If further purification is required, column chromatography on silica gel can be performed.[4]
Data Presentation
The following table summarizes the key quantitative parameters for the synthesis of this compound.
| Parameter | Value/Range | Notes |
| Reactants | ||
| 3',5'-Dihydroxyacetophenone | 1 equivalent | Starting material |
| Acetic Anhydride | 2.2 - 2.5 equivalents | Acetylating agent, slight excess ensures complete reaction. |
| Pyridine | Sufficient to dissolve starting material | Acts as both solvent and catalyst. |
| Reaction Conditions | ||
| Temperature | Room Temperature to 70°C | Reaction can often proceed at room temperature.[1][2] |
| Reaction Time | Monitored by TLC | Typically a few hours to overnight. |
| Yield and Purity | ||
| Expected Yield | >85% | Based on similar acetylation reactions.[5] |
| Purity | >98% after purification | Purity can be assessed by NMR, HPLC, or melting point. |
Visualizations
Caption: Workflow for the synthesis of this compound.
References
experimental procedure for acetylation of 3',5'-dihydroxyacetophenone
Application Notes
The acetylation of 3',5'-dihydroxyacetophenone is a fundamental organic transformation that yields 3',5'-diacetoxyacetophenone. This product serves as a key intermediate in the synthesis of various fine chemicals and pharmaceutical agents.[1][2] Notably, it is a precursor for the synthesis of bronchodilators such as Fenoterol and Orciprenaline, which are used in the management of asthma and other respiratory diseases.[2] The procedure involves the esterification of the two phenolic hydroxyl groups on the acetophenone ring using an acetylating agent, typically acetic anhydride. The reaction can be catalyzed by either an acid or a base. This document provides a detailed protocol for the acid-catalyzed acetylation of 3',5'-dihydroxyacetophenone, a method known for its efficiency and straightforward execution.
Reaction Scheme
The overall reaction involves the conversion of the hydroxyl groups to acetoxy groups.
Caption: Acid-catalyzed acetylation of 3',5'-dihydroxyacetophenone.
Experimental Protocol
This protocol details the procedure for the synthesis of this compound on a laboratory scale.
Materials and Equipment:
-
3',5'-Dihydroxyacetophenone (C₈H₈O₃)
-
Acetic Anhydride ((CH₃CO)₂O)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethanol (for recrystallization)
-
Deionized Water
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Beaker (500 mL)
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3.04 g (20.0 mmol) of 3',5'-dihydroxyacetophenone.
-
Reagent Addition: To the flask, add 6.1 mL (6.64 g, 65.0 mmol) of acetic anhydride.
-
Catalyst Addition: While stirring, carefully add 2-3 drops of concentrated sulfuric acid to the mixture.
-
Reaction: Fit the flask with a reflux condenser and heat the mixture in an oil bath or heating mantle to 80-90°C. Maintain stirring and temperature for 1 hour. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Quenching and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing approximately 100 g of crushed ice and 100 mL of cold deionized water while stirring vigorously. This will hydrolyze the excess acetic anhydride and precipitate the solid product.
-
Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with two 50 mL portions of cold deionized water to remove any residual acid and impurities.
-
Purification: Recrystallize the crude product from a minimal amount of hot ethanol. Allow the solution to cool to room temperature and then place it in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a desiccator to obtain pure this compound. The expected melting point is 91-94°C.[2]
Data Presentation
The following table summarizes the quantitative data for the described protocol.
| Reagent | Formula | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Amount Used |
| 3',5'-Dihydroxyacetophenone | C₈H₈O₃ | 152.15 | 20.0 | 1.0 | 3.04 g |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 65.0 | 3.25 | 6.1 mL (6.64 g) |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | - | Catalytic | 2-3 drops |
| Product (Theoretical) | C₁₂H₁₂O₅ | 236.22 | 20.0 | - | 4.72 g |
Note: Yields for similar acetylation reactions are often high. A typical yield for this procedure would be in the range of 85-95%.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the sequential steps of the experimental procedure.
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols: 3',5'-Diacetoxyacetophenone as a Key Intermediate in the Synthesis of Bronchodilators
For Researchers, Scientists, and Drug Development Professionals
Introduction
3',5'-Diacetoxyacetophenone is a pivotal intermediate in the synthesis of various pharmaceutical compounds, most notably sympathomimetic amines that function as bronchodilators. Its unique chemical structure allows for strategic modifications, making it a valuable building block in the development of drugs targeting respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD). This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of two prominent β2-adrenergic agonists: Fenoterol and Orciprenaline.
Synthesis of Key Intermediate: 2-Bromo-3',5'-diacetoxyacetophenone
The synthesis of Fenoterol and Orciprenaline from this compound commences with the selective α-bromination of the acetyl group. This reaction yields 2-bromo-3',5'-diacetoxyacetophenone, a crucial precursor for the subsequent coupling reactions.
Experimental Protocol: α-Bromination
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Glacial Acetic Acid
-
Dichloromethane
-
Saturated Sodium Thiosulfate solution
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in glacial acetic acid.
-
To the stirred solution, add N-Bromosuccinimide (1.1-1.2 eq).
-
Heat the reaction mixture to 80°C and maintain this temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with dichloromethane.
-
Combine the organic layers and wash sequentially with saturated sodium thiosulfate solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-bromo-3',5'-diacetoxyacetophenone.
-
The crude product can be purified by recrystallization.
Quantitative Data for α-Bromination
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |
| This compound | 236.22 | 1.0 | - |
| N-Bromosuccinimide | 177.98 | 1.1-1.2 | - |
| 2-Bromo-3',5'-diacetoxyacetophenone | 315.11 | - | 85-95 |
Application in the Synthesis of Fenoterol
Fenoterol is a potent and selective β2-adrenergic agonist used for the management of asthma. The synthesis involves the coupling of 2-bromo-3',5'-diacetoxyacetophenone with a specific secondary amine, followed by reduction and deprotection.
Synthetic Workflow for Fenoterol
Caption: Synthetic workflow for Fenoterol from this compound.
Experimental Protocol: Synthesis of Fenoterol
Step 1: Coupling Reaction
-
Dissolve 2-bromo-3',5'-diacetoxyacetophenone (1.0 eq) in a suitable solvent such as acetonitrile or DMF.
-
Add N-(1-(4-methoxyphenyl)propan-2-yl)benzylamine (1.1 eq) and a non-nucleophilic base (e.g., diisopropylethylamine, 1.5 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude keto-amine intermediate.
Step 2: Reduction and Deprotection
-
Dissolve the crude keto-amine intermediate in a suitable solvent like methanol.
-
Cool the solution in an ice bath and add sodium borohydride (NaBH4) portion-wise.
-
Stir the reaction at room temperature until the reduction of the ketone is complete (monitored by TLC).
-
For deprotection of the acetyl groups, the reaction mixture can be treated with a mild base (e.g., potassium carbonate in methanol) or subjected to acidic hydrolysis followed by neutralization.
-
After completion of the deprotection, neutralize the reaction mixture and extract the product with an appropriate solvent.
-
Purify the crude Fenoterol by column chromatography or recrystallization.
Quantitative Data for Fenoterol Synthesis
| Step | Key Reagents | Typical Yield (%) | Purity (%) |
| Coupling | 2-bromo-3',5'-diacetoxyacetophenone, N-(1-(4-methoxyphenyl)propan-2-yl)benzylamine | 70-80 | >95 (crude) |
| Reduction & Deprotection | Sodium Borohydride, K2CO3/MeOH or H+/H2O | 60-70 | >98 |
| Overall | - | 42-56 | >98 |
Application in the Synthesis of Orciprenaline (Metaproterenol)
Orciprenaline, also known as metaproterenol, is another important bronchodilator. Its synthesis from 2-bromo-3',5'-diacetoxyacetophenone is a straightforward process involving reaction with isopropylamine, followed by reduction and deprotection.
Synthetic Workflow for Orciprenaline
Caption: Synthetic workflow for Orciprenaline from this compound.
Experimental Protocol: Synthesis of Orciprenaline
Step 1: Amination
-
In a pressure vessel, dissolve 2-bromo-3',5'-diacetoxyacetophenone (1.0 eq) in a suitable solvent like ethanol.
-
Add an excess of isopropylamine (e.g., 5-10 eq).
-
Seal the vessel and heat the reaction mixture. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and remove the excess isopropylamine and solvent under reduced pressure.
-
The resulting crude keto-amine intermediate can be used in the next step without further purification.
Step 2: Reduction and Deprotection
-
Dissolve the crude keto-amine intermediate from the previous step in methanol.
-
Cool the solution to 0°C and add sodium borohydride (NaBH4) in portions.
-
Allow the reaction to warm to room temperature and stir until the ketone reduction is complete.
-
For deprotection, add a solution of potassium carbonate in methanol and stir until the acetyl groups are cleaved.
-
Neutralize the reaction mixture, remove the solvent, and extract the product.
-
Purify the crude Orciprenaline by recrystallization or column chromatography.
Quantitative Data for Orciprenaline Synthesis
| Step | Key Reagents | Typical Yield (%) | Purity (%) |
| Amination | 2-bromo-3',5'-diacetoxyacetophenone, Isopropylamine | 80-90 | >95 (crude) |
| Reduction & Deprotection | Sodium Borohydride, K2CO3/MeOH | 75-85 | >99 |
| Overall | - | 60-77 | >99 |
Mechanism of Action: Signaling Pathway of Fenoterol and Orciprenaline
Both Fenoterol and Orciprenaline are β2-adrenergic receptor agonists. Their therapeutic effect in bronchodilation is achieved through the activation of a specific signaling cascade in the smooth muscle cells of the airways.
Caption: Signaling pathway of β2-adrenergic agonists like Fenoterol and Orciprenaline.
Upon binding to the β2-adrenergic receptor on the surface of bronchial smooth muscle cells, Fenoterol and Orciprenaline induce a conformational change in the receptor. This activates the associated Gs protein, which in turn stimulates adenylyl cyclase. Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates and inactivates myosin light chain kinase (MLCK), an enzyme crucial for muscle contraction. The inhibition of MLCK results in the relaxation of the airway smooth muscle, leading to bronchodilation and relief from the symptoms of bronchoconstriction.
Conclusion
This compound serves as a versatile and indispensable intermediate in the pharmaceutical industry for the synthesis of important bronchodilators. The protocols and data presented herein provide a comprehensive guide for researchers and drug development professionals to effectively utilize this compound in the synthesis of Fenoterol and Orciprenaline. A thorough understanding of the synthetic pathways and the mechanism of action of the final drug products is crucial for the development of new and improved therapies for respiratory diseases.
Application of 3',5'-Diacetoxyacetophenone in the Synthesis of Fenoterol: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the application of 3',5'-diacetoxyacetophenone in the synthesis of Fenoterol, a potent β2-adrenergic agonist used in the treatment of asthma and other respiratory ailments. This guide outlines a feasible multi-step synthetic pathway, including detailed experimental protocols, quantitative data, and visual diagrams to facilitate understanding and replication.
Fenoterol is a chiral molecule, and its therapeutic efficacy is dependent on its stereochemistry. The synthesis described herein leads to a racemic mixture of the (R,R) and (S,S) enantiomers, which constitutes the active form of the drug. The overall synthetic strategy involves the initial preparation of a key intermediate, 3,5-dihydroxyacetophenone, from this compound. This is followed by the introduction of the amine side-chain through a series of reactions including bromination, condensation, and a final reduction step.
Synthetic Pathway Overview
The synthesis of Fenoterol from this compound can be conceptually divided into two main convergent parts: the preparation of the aromatic core (2-bromo-3',5'-dihydroxyacetophenone) and the synthesis of the amine side-chain (N-[2-(4-hydroxyphenyl)-1-methylethyl]amine). These two fragments are then coupled, followed by a final reduction to yield Fenoterol.
Figure 1: Convergent synthesis strategy for Fenoterol.
Experimental Protocols and Data
Part 1: Synthesis of the Aromatic Core
Step 1: Hydrolysis of this compound to 3,5-Dihydroxyacetophenone
This initial step involves the deprotection of the hydroxyl groups of this compound. An enzymatic approach offers a mild and selective method for this transformation.
Protocol:
-
Suspend this compound (1.0 eq) in a mixture of 2-propanol and tetrahydrofuran (THF).
-
Add immobilized Burkholderia cepacia lipase (lipase PS-IM).
-
Stir the mixture at room temperature under an inert atmosphere (e.g., argon) for approximately 60 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, recover the lipase by filtration.
-
Concentrate the filtrate under reduced pressure to obtain 3,5-dihydroxyacetophenone.
| Parameter | Value |
| Starting Material | This compound |
| Key Reagents | Immobilized Burkholderia cepacia lipase, 2-propanol, THF |
| Reaction Time | 60 hours |
| Temperature | Room Temperature |
| Yield | Quantitative |
Step 2: α-Bromination of 3,5-Dihydroxyacetophenone
The introduction of a bromine atom at the alpha position to the carbonyl group is a crucial step to enable subsequent coupling with the amine side-chain. This reaction is typically performed under acidic conditions.
Protocol:
-
Dissolve 3,5-dihydroxyacetophenone (1.0 eq) in a suitable solvent such as glacial acetic acid or diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1.0-1.1 eq) in the same solvent to the stirred solution, maintaining a low temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding a solution of sodium bisulfite.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization to yield 2-bromo-3',5'-dihydroxyacetophenone.
| Parameter | Value |
| Starting Material | 3,5-Dihydroxyacetophenone |
| Key Reagents | Bromine, Glacial Acetic Acid or Diethyl Ether |
| Reaction Time | 2-4 hours |
| Temperature | 0°C to Room Temperature |
| Yield | Moderate to high (specific yield depends on exact conditions) |
Part 2: Synthesis of the Amine Side-Chain
Step 3: Reductive Amination of 4-Hydroxyphenylacetone
The amine component, N-[2-(4-hydroxyphenyl)-1-methylethyl]amine, is synthesized via the reductive amination of 4-hydroxyphenylacetone with ammonia.
Protocol:
-
Dissolve 4-hydroxyphenylacetone (1.0 eq) in a suitable solvent, typically methanol or ethanol.
-
Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.
-
Add a reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for several hours to overnight.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, carefully acidify the mixture with HCl to quench the reaction and precipitate the product as its hydrochloride salt.
-
Filter the solid, wash with a cold solvent, and dry to obtain N-[2-(4-hydroxyphenyl)-1-methylethyl]amine hydrochloride. The free base can be obtained by neutralization.
| Parameter | Value |
| Starting Material | 4-Hydroxyphenylacetone |
| Key Reagents | Ammonia source (e.g., Ammonium Acetate), Sodium Cyanoborohydride |
| Reaction Time | 12-24 hours |
| Temperature | Room Temperature |
| Yield | Good to excellent |
Part 3: Coupling and Final Reduction
Step 4: Condensation of 2-Bromo-3',5'-dihydroxyacetophenone with N-[2-(4-hydroxyphenyl)-1-methylethyl]amine
This step involves the formation of the C-N bond between the two synthesized fragments.
Protocol:
-
Dissolve 2-bromo-3',5'-dihydroxyacetophenone (1.0 eq) and N-[2-(4-hydroxyphenyl)-1-methylethyl]amine (1.0-1.2 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Add a non-nucleophilic base, such as potassium carbonate or diisopropylethylamine (DIPEA), to scavenge the HBr formed during the reaction.
-
Heat the reaction mixture at a moderate temperature (e.g., 60-80 °C) for several hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture, pour it into water, and extract the product with a suitable organic solvent.
-
Wash the organic layer, dry it, and concentrate it to obtain the crude intermediate keto-amine.
-
Purify the product by column chromatography.
| Parameter | Value |
| Starting Materials | 2-Bromo-3',5'-dihydroxyacetophenone, N-[2-(4-hydroxyphenyl)-1-methylethyl]amine |
| Key Reagents | Potassium Carbonate or DIPEA, DMF or Acetonitrile |
| Reaction Time | 4-8 hours |
| Temperature | 60-80 °C |
| Yield | Moderate |
Step 5: Reduction of the Intermediate Keto-amine to Fenoterol
The final step is the reduction of the ketone functionality to a secondary alcohol to yield Fenoterol. A stereoselective reduction is preferred to obtain the desired diastereomer.
Protocol:
-
Dissolve the intermediate keto-amine (1.0 eq) in a protic solvent like methanol or ethanol.
-
Cool the solution to 0 °C.
-
Add a reducing agent, such as sodium borohydride (NaBH4), in small portions. For stereoselectivity, a chiral reducing agent or a catalyst system can be employed.
-
Stir the reaction at 0 °C for a few hours and then allow it to warm to room temperature.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench it by the slow addition of water or a dilute acid.
-
Remove the solvent under reduced pressure.
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify the final product, Fenoterol, by recrystallization or column chromatography.
| Parameter | Value |
| Starting Material | Intermediate Keto-amine |
| Key Reagents | Sodium Borohydride (or a stereoselective reducing agent) |
| Reaction Time | 2-6 hours |
| Temperature | 0 °C to Room Temperature |
| Yield | Good to excellent |
Visualizing the Workflow
The following diagram illustrates the logical flow of the experimental process for the synthesis of Fenoterol.
Figure 2: Experimental workflow for the synthesis of Fenoterol.
Conclusion
The synthesis of Fenoterol from this compound is a multi-step process that requires careful control of reaction conditions to achieve good yields and purity. The protocols provided in this guide are based on established chemical transformations and offer a solid foundation for researchers in the field. Further optimization of each step, particularly the stereoselective reduction, may be necessary to enhance the overall efficiency and enantiomeric purity of the final product. This detailed application note is intended to serve as a valuable resource for the scientific community engaged in the synthesis of bronchodilators and related pharmaceutical compounds.
Application Notes and Protocols for the Characterization of 3',5'-Diacetoxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methodologies for the characterization of 3',5'-diacetoxyacetophenone, a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] The following protocols and data are intended to guide researchers in confirming the identity, purity, and structural integrity of this compound.
Overview of Analytical Techniques
A multi-pronged analytical approach is essential for the unambiguous characterization of this compound. This typically involves a combination of spectroscopic and chromatographic techniques to elucidate the molecular structure and assess purity. The primary methods employed are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the carbon-hydrogen framework of the molecule.
-
Infrared (IR) Spectroscopy: To identify the functional groups present.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
Quantitative Data Summary
The following tables summarize the expected quantitative data from the key analytical techniques for the characterization of this compound.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.50 | t | 1H | H-4' |
| ~7.20 | d | 2H | H-2', H-6' |
| ~2.55 | s | 3H | -COCH₃ |
| ~2.30 | s | 6H | 2 x -OCOCH₃ |
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~197.0 | C=O (ketone) |
| ~169.0 | C=O (ester) |
| ~151.0 | C-3', C-5' |
| ~139.0 | C-1' |
| ~120.0 | C-4' |
| ~119.0 | C-2', C-6' |
| ~26.5 | -COCH₃ |
| ~21.0 | -OCOCH₃ |
Table 3: Key Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
| ~3050-3100 | Medium-Weak | C-H (aromatic) | Stretching |
| ~2950-3000 | Weak | C-H (methyl) | Stretching |
| ~1770 | Strong | C=O (ester) | Stretching |
| ~1690 | Strong | C=O (ketone) | Stretching |
| ~1600, ~1475 | Medium-Weak | C=C (aromatic) | Stretching |
| ~1370 | Medium | C-H (methyl) | Bending |
| ~1200 | Strong | C-O (ester) | Stretching |
Experimental Protocols
The following are detailed protocols for the analytical characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure of this compound.
Materials and Equipment:
-
This compound sample
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
5 mm NMR tubes
-
NMR spectrometer (e.g., Bruker AVANCE 500 MHz or equivalent)
Protocol:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample and dissolve it in approximately 0.6 mL of CDCl₃ containing TMS in a clean, dry vial.
-
Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum using standard acquisition parameters (e.g., 30° pulse, 2-second relaxation delay, 16 scans).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum using standard acquisition parameters (e.g., 30° pulse, 2-second relaxation delay, 1024 scans).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the resulting spectra.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Assign the peaks in both spectra to the corresponding protons and carbons in the this compound structure.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound using IR spectroscopy.
Materials and Equipment:
-
This compound sample
-
Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Spatula
-
Methanol or isopropanol for cleaning
Protocol:
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Spectrum Acquisition:
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 32 scans) to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Perform a background correction on the acquired spectrum.
-
Identify and label the major absorption bands.
-
Correlate the observed absorption bands with the functional groups present in this compound.
-
-
Cleaning: Clean the ATR crystal thoroughly with a solvent-moistened wipe after analysis.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials and Equipment:
-
This compound sample
-
Methanol or acetonitrile (HPLC grade)
-
Mass spectrometer with an electrospray ionization (ESI) source
-
Syringe pump or direct infusion system
Protocol:
-
Sample Preparation: Prepare a dilute solution of the this compound sample (approximately 10-50 µg/mL) in methanol or acetonitrile.
-
Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.
-
Sample Infusion: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode.
-
Scan a mass range that includes the expected molecular ion (e.g., m/z 100-500).
-
Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺).
-
Determine the molecular weight of the compound.
-
If fragmentation is observed, analyze the fragment ions to gain further structural information.
-
High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of the this compound sample.
Materials and Equipment:
-
This compound sample
-
Acetonitrile and water (HPLC grade)
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
0.45 µm syringe filters
Protocol:
-
Sample Preparation: Prepare a stock solution of the this compound sample in acetonitrile at a concentration of approximately 1 mg/mL. Dilute this stock solution with the mobile phase to a final concentration of about 0.1 mg/mL. Filter the final solution through a 0.45 µm syringe filter.[3]
-
Mobile Phase Preparation: Prepare the mobile phase, for example, a mixture of acetonitrile and water (e.g., 60:40 v/v).[3] Degas the mobile phase before use.
-
HPLC Method:
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample solution.
-
Run the analysis for a sufficient time to allow for the elution of all components (e.g., 10-15 minutes).
-
-
Data Processing:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of the this compound by determining the area percentage of the main peak.
-
References
Laboratory Scale Synthesis of 3',5'-Diacetoxyacetophenone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of 3',5'-Diacetoxyacetophenone, a valuable intermediate in organic synthesis and pharmaceutical development. Two primary synthetic routes are presented: the acetylation of 3',5'-dihydroxyacetophenone and a Grignard reaction involving 3,5-diacetoxybenzoyl chloride. These protocols are designed to be clear, concise, and reproducible for researchers in chemistry and drug discovery.
Introduction
This compound (CAS No: 35086-59-0) is a key building block in the synthesis of various organic molecules.[1] Its structure, featuring a substituted acetophenone core, makes it a versatile precursor for the synthesis of pharmaceutical agents, including bronchodilators like Fenoterol.[2] The diacetoxy- functionality allows for strategic deprotection to reveal the corresponding dihydroxy compound, enabling further chemical transformations. This document outlines two reliable methods for its synthesis at a laboratory scale.
Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₂O₅ | [3] |
| Molecular Weight | 236.22 g/mol | [3] |
| Melting Point | 91-94 °C | [3] |
| Appearance | White to off-white crystalline powder |
Experimental Protocols
Two distinct and reliable methods for the synthesis of this compound are detailed below.
Method 1: Acetylation of 3',5'-Dihydroxyacetophenone
This method involves the direct acetylation of the hydroxyl groups of 3',5'-dihydroxyacetophenone using acetic anhydride with pyridine as a catalyst.[4][5]
Materials:
-
3',5'-Dihydroxyacetophenone
-
Acetic Anhydride (Ac₂O)
-
Pyridine (anhydrous)
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Toluene
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 3',5'-dihydroxyacetophenone (1.0 equivalent) in anhydrous pyridine (5-10 mL per mmol of substrate) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Acetic Anhydride: Cool the solution to 0 °C using an ice bath. To this cooled solution, add acetic anhydride (2.2 equivalents) dropwise while stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture again in an ice bath and quench the excess acetic anhydride by the slow addition of methanol.
-
Work-up:
-
Co-evaporate the reaction mixture with toluene under reduced pressure to remove the pyridine.
-
Dilute the residue with dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Quantitative Data Summary (Method 1 - Representative)
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Sample Mass (g) | Sample Moles (mmol) |
| 3',5'-Dihydroxyacetophenone | 1.0 | 152.15 | 1.52 | 10.0 |
| Acetic Anhydride | 2.2 | 102.09 | 2.25 | 22.0 |
| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Typical Yield (%) | |
| This compound | 236.22 | 2.36 | 90-95% |
Method 2: Iron-Catalyzed Grignard Reaction
This protocol describes the synthesis of this compound via the reaction of 3,5-diacetoxybenzoyl chloride with methylmagnesium chloride, catalyzed by tris(dibenzoylmethanato)iron(III).[3]
Materials:
-
3,5-Diacetoxybenzoyl chloride
-
Methylmagnesium chloride (3M solution in THF)
-
Tris(dibenzoylmethanato)iron(III)
-
Anhydrous Tetrahydrofuran (THF)
-
Aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Three-necked flask equipped with a magnetic stirrer, thermometer, dropping funnel, and condenser
-
Inert atmosphere setup (nitrogen or argon)
-
Low-temperature bath (e.g., acetone/dry ice)
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: Under a nitrogen atmosphere, charge a 100 ml three-necked flask with 3,5-diacetoxybenzoyl chloride (2.0 g, 7.8 mmol), tris(dibenzoylmethanato)iron(III) (169 mg, 3 mol-%), and 15 ml of dry THF.[3]
-
Grignard Addition: Cool the solution to -15 °C. Add methylmagnesium chloride (2.6 ml of a 3M solution in THF) dropwise over 20 minutes, ensuring the temperature is maintained at -15 °C.[3]
-
Reaction: Stir the reaction mixture for an additional 10 minutes at -15 °C.[3]
-
Quenching: Quench the reaction by adding aqueous ammonium chloride solution.[3]
-
Work-up:
-
Extract the mixture with ethyl acetate.
-
Dry the combined organic extracts over anhydrous MgSO₄.[3]
-
Concentrate the solution under reduced pressure.
-
-
Purification: The residue can be further purified by column chromatography on silica gel if necessary. The yield of this compound is reported to be approximately 87.0%.[3]
Quantitative Data Summary (Method 2)
| Reactant/Catalyst | Molar Eq. / Mol% | Molecular Weight ( g/mol ) | Sample Mass/Volume | Sample Moles (mmol) |
| 3,5-Diacetoxybenzoyl chloride | 1.0 | 254.65 | 2.0 g | 7.8 |
| Methylmagnesium chloride | ~1.0 | - | 2.6 mL (3M in THF) | ~7.8 |
| Tris(dibenzoylmethanato)iron(III) | 3 mol-% | 703.58 | 169 mg | 0.24 |
| Product | Molecular Weight ( g/mol ) | Reported Yield (%) | ||
| This compound | 236.22 | 87.0% |
Experimental Workflow and Diagrams
The following diagrams illustrate the chemical reaction and the general laboratory workflow for the synthesis of this compound.
Caption: Experimental workflows for the synthesis of this compound.
Caption: Chemical reaction schemes for the synthesis of this compound.
Conclusion
The protocols described in this document provide two effective methods for the laboratory-scale synthesis of this compound. The acetylation route offers a straightforward approach with high yields, while the Grignard reaction provides an alternative pathway with good efficiency. The choice of method may depend on the availability of starting materials and the desired scale of the synthesis. These detailed procedures and the accompanying data are intended to support researchers in their synthetic chemistry endeavors.
References
- 1. 3',5'-Dihydroxyacetophenone | 51863-60-6 | FD38062 [biosynth.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 3,5-Diacetoxyacetophenone synthesis - chemicalbook [chemicalbook.com]
- 4. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Reaction of 3',5'-Diacetoxyacetophenone with Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
3',5'-Diacetoxyacetophenone is a versatile building block in organic synthesis, frequently utilized in the pharmaceutical industry as an intermediate for more complex molecules, including β₂-adrenergic receptor agonists and resveratrol derivatives.[1][2] Its structure features three potential sites for nucleophilic attack by organometallic reagents such as Grignard reagents: the central ketone and two flanking acetate esters. This multiplicity of reactive sites presents both a challenge and an opportunity for synthetic chemists, allowing for the generation of diverse molecular architectures depending on the reaction conditions and stoichiometry.
Grignard reagents (RMgX) are potent nucleophiles and strong bases, widely used for forming carbon-carbon bonds.[3][4] They readily react with carbonyl compounds; ketones are typically converted to tertiary alcohols, and esters undergo a double addition to also yield tertiary alcohols.[5][6] Due to the presence of both functionalities in this compound, careful control of the reaction is necessary to achieve selective transformations. These application notes provide an overview of the potential reaction pathways and detailed protocols for the reaction of this compound with Grignard reagents.
Reaction Pathways and Selectivity
The reaction of this compound with a Grignard reagent (represented as R-MgX) can proceed via several pathways, primarily dictated by the stoichiometry of the Grignard reagent and the relative reactivity of the ketone versus the ester carbonyls. Generally, ketones are more reactive towards Grignard reagents than esters. This allows for a degree of selectivity.
-
Attack at the Ketone (Selective Addition): With careful control of stoichiometry (approximately one equivalent of Grignard reagent) and low temperatures, it is possible to favor the selective attack at the more reactive ketone carbonyl. This yields a tertiary alcohol intermediate, which upon acidic workup, would produce 1-(3,5-dihydroxyphenyl)-1-alkylethanol derivatives, assuming the acetate groups are hydrolyzed during the workup.
-
Attack at Ketone and Esters (Exhaustive Addition): In the presence of an excess of the Grignard reagent (three or more equivalents), reaction at all three carbonyl centers is expected. The initial attack will likely be at the ketone, followed by a double addition at each of the two ester sites.[5][7] This exhaustive reaction leads to the formation of a tri-tertiary alcohol product after acidic workup.
-
Selective Reaction at Esters (with Ketone Protection): To selectively target the ester groups, the more reactive ketone must first be protected. A common strategy is the formation of a cyclic acetal (or ketal) by reacting the ketone with a diol under acidic conditions.[8][9] Acetals are stable in basic media and do not react with Grignard reagents.[9][10] Following protection, the Grignard reagent can react with the ester groups. A subsequent acidic workup will remove the protecting group, regenerating the ketone, and hydrolyze the acetate esters to hydroxyl groups.
The following diagram illustrates the potential reaction pathways.
Caption: Potential reaction pathways for this compound with Grignard reagents.
Data Presentation: Predicted Products
The following table summarizes the expected major products from the reaction of this compound with a generic Grignard reagent (R-MgX) under different conditions. The final products shown are after acidic workup, which is assumed to hydrolyze the acetate groups to phenols.
| Condition | Stoichiometry (R-MgX) | Expected Major Product Name | Molecular Formula (Example with R=CH₃) | Key Structural Features |
| Selective Ketone Addition | ~ 1 equivalent | 1-(3,5-Dihydroxyphenyl)-1-alkylethan-1-ol | C₉H₁₂O₃ | Aromatic diol with a tertiary alcohol side chain. |
| Exhaustive Addition | ≥ 3 equivalents | 1,1'-(5-(2-hydroxypropan-2-yl)-1,3-phenylene)bis(2-methylpropan-2-ol) | C₁₇H₂₈O₃ | Aromatic core with three tertiary alcohol groups. |
| Ester Addition (with Ketone Protection) | ≥ 2 equivalents | 1,1'-(5-acetyl-1,3-phenylene)bis(2-methylpropan-2-ol) | C₁₆H₂₄O₃ | Aromatic ketone with two tertiary alcohol groups ortho and para to the acetyl group. |
Experimental Protocols
General Safety Precautions: Grignard reagents are highly reactive, flammable, and moisture-sensitive. All reactions must be conducted under strictly anhydrous conditions using oven- or flame-dried glassware and under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are critical for the success of the reaction.[11]
Protocol 1: Selective Addition to the Ketone
This protocol aims to synthesize 1-(3,5-dihydroxyphenyl)-1-alkylethan-1-ol derivatives via selective Grignard addition to the ketone functionality.
Materials:
-
This compound
-
Magnesium turnings
-
Alkyl or Aryl Halide (e.g., Bromomethane, Bromobenzene)
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Iodine crystal (for activation)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
1 M Hydrochloric Acid (HCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware (three-neck round-bottom flask, condenser, dropping funnel)
Procedure:
-
Grignard Reagent Preparation:
-
Place magnesium turnings (1.2 equivalents) in a dry three-neck flask under a nitrogen atmosphere.
-
Add a small crystal of iodine to activate the magnesium surface.[11]
-
In a separate flask, prepare a solution of the alkyl/aryl halide (1.1 equivalents) in anhydrous ether.
-
Add a small portion of the halide solution to the magnesium. Initiation of the reaction is indicated by bubbling and a cloudy appearance.[12]
-
Once initiated, add the remaining halide solution dropwise to maintain a gentle reflux. After addition is complete, stir for 30-60 minutes until most of the magnesium is consumed.
-
-
Reaction with this compound:
-
Dissolve this compound (1.0 equivalent) in anhydrous THF in a separate flask and cool to -78 °C in a dry ice/acetone bath.
-
Slowly add the prepared Grignard reagent (1.05 equivalents) dropwise to the stirred solution of the acetophenone derivative, maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir at -78 °C for 1-2 hours.
-
-
Workup and Purification:
-
Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution while the flask is still in the cold bath.
-
Allow the mixture to warm to room temperature.
-
If acetate group hydrolysis is desired, add 1 M HCl until the aqueous layer is acidic.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Exhaustive Addition to Ketone and Esters
This protocol is designed for the synthesis of tri-tertiary alcohol derivatives by reacting with an excess of the Grignard reagent.
Materials:
-
Same as Protocol 1, but with a larger quantity of Grignard reagent precursors.
Procedure:
-
Grignard Reagent Preparation:
-
Prepare the Grignard reagent as described in Protocol 1, but using at least 3.5 equivalents of the alkyl/aryl halide and 4.0 equivalents of magnesium turnings.
-
-
Reaction with this compound:
-
Dissolve this compound (1.0 equivalent) in anhydrous THF and cool to 0 °C in an ice bath.
-
Add the Grignard reagent (at least 3.3 equivalents) dropwise to the stirred solution. The reaction is exothermic.[12]
-
After addition, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours or until completion as monitored by TLC.
-
-
Workup and Purification:
-
Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl, followed by 1 M HCl to dissolve the magnesium salts and hydrolyze the acetates.[13]
-
Perform extraction, washing, drying, and concentration as described in Protocol 1.
-
Purify the resulting tri-tertiary alcohol by column chromatography or recrystallization.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for conducting a Grignard reaction with this compound.
References
- 1. Buy this compound | 35086-59-0 [smolecule.com]
- 2. lookchem.com [lookchem.com]
- 3. sciencemadness.org [sciencemadness.org]
- 4. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. www1.udel.edu [www1.udel.edu]
- 8. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. d.web.umkc.edu [d.web.umkc.edu]
- 13. community.wvu.edu [community.wvu.edu]
Application Note: Protocol for the Purification of 3',5'-Diacetoxyacetophenone by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of 3',5'-Diacetoxyacetophenone via recrystallization. This method is crucial for obtaining high-purity material essential for downstream applications in pharmaceutical synthesis and scientific research. The protocol outlines two primary solvent systems, a single-solvent system using ethanol and a dual-solvent system employing ethyl acetate and hexane. The selection of the appropriate solvent system is critical and depends on the impurity profile of the crude material. This document also includes an illustrative data table for solubility and a workflow diagram to guide researchers through the process.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this compound is paramount to ensure the efficacy and safety of the final drug product. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle of this method relies on the differential solubility of the compound of interest and its impurities in a selected solvent or solvent system at varying temperatures. By dissolving the crude material in a hot solvent and allowing it to cool slowly, the desired compound selectively crystallizes, leaving the impurities dissolved in the mother liquor.
Experimental Protocols
Two primary protocols are presented for the recrystallization of this compound. The choice of protocol will depend on the nature of the impurities present in the crude material. Preliminary solvent screening with small amounts of the crude product is recommended to determine the optimal solvent system.
Protocol 1: Single-Solvent Recrystallization using Ethanol
This protocol is suitable when the impurities are either highly soluble or sparingly soluble in ethanol compared to this compound.
-
Dissolution: In a fume hood, place the crude this compound in an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of 95% ethanol and begin heating the mixture on a hot plate with stirring. Continue to add ethanol portion-wise until the solid completely dissolves. Avoid adding an excessive amount of solvent to ensure a good yield.
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. Pre-heat a stemless funnel with fluted filter paper by pouring a small amount of hot ethanol through it. Filter the hot solution into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Remove the flask from the hot plate and allow the solution to cool slowly to room temperature. To promote the formation of large, pure crystals, do not disturb the flask during this initial cooling phase. Once the flask has reached room temperature, it can be placed in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel fitted with an appropriate filter paper.
-
Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any residual mother liquor containing dissolved impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent. The purity of the final product can be assessed by measuring its melting point (literature value: 91-94 °C).
Protocol 2: Dual-Solvent Recrystallization using Ethyl Acetate and Hexane
This protocol is effective when this compound is soluble in one solvent (ethyl acetate) and insoluble in another miscible solvent (hexane), which acts as an anti-solvent.
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of warm ethyl acetate in an Erlenmeyer flask with stirring.
-
Hot Filtration (Optional): If necessary, perform a hot gravity filtration as described in Protocol 1, using ethyl acetate as the solvent.
-
Inducing Crystallization: While the ethyl acetate solution is still warm, slowly add hexane dropwise with constant swirling. Continue adding hexane until the solution becomes faintly and persistently cloudy. This indicates that the solution is saturated. If too much hexane is added, add a small amount of warm ethyl acetate to redissolve the precipitate.
-
Crystal Growth: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice-water bath to maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small volume of a cold mixture of ethyl acetate and hexane (in the same approximate ratio used for crystallization).
-
Drying: Dry the purified this compound crystals under vacuum.
Data Presentation
| Solvent System | Temperature (°C) | Approximate Solubility ( g/100 mL) |
| Ethanol (95%) | 25 | Low |
| 78 (Boiling) | High | |
| Ethyl Acetate | 25 | Moderate |
| 77 (Boiling) | Very High | |
| Hexane | 25 | Insoluble |
| 69 (Boiling) | Very Low |
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the purification of this compound by recrystallization.
Caption: Recrystallization workflow diagram.
Application Notes and Protocols for 3',5'-Diacetoxyacetophenone in Material Science Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the use of 3',5'-diacetoxyacetophenone and its derivatives in material science, with a focus on the synthesis of novel polyesters. Detailed protocols, data tables, and workflow visualizations are included to guide researchers in exploring the potential of this compound in the development of new materials.
Introduction
This compound is an organic compound that serves as a valuable intermediate in various synthetic processes.[1] While its primary applications have been in the pharmaceutical industry, its chemical structure, particularly after deacetylation to 3',5'-dihydroxyacetophenone, presents opportunities for its use as a monomer or building block in polymer chemistry. The presence of two hydroxyl groups in 3',5'-dihydroxyacetophenone allows for its incorporation into polymer chains, such as polyesters and epoxy resins, offering a route to new materials with potentially unique thermal and mechanical properties.
This document focuses on the application of a dihydroxyacetophenone derivative in the synthesis of biodegradable polyesters, providing a detailed protocol and performance data. This serves as a model for how 3',5'-dihydroxyacetophenone can be utilized in material science research.
Key Applications in Material Science
The primary application of dihydroxyacetophenone derivatives in material science is in the synthesis of polymers. Specifically, they can be used as monomers in polycondensation reactions to create:
-
Polyesters: The diol functionality of dihydroxyacetophenone allows it to react with dicarboxylic acids or their derivatives to form polyesters. These polyesters can exhibit high thermal stability and mechanical strength due to their aromatic character.[2]
-
Epoxy Resins: Dihydroxyacetophenone can act as a curing agent or be incorporated into the backbone of epoxy resins, potentially enhancing their thermal and mechanical properties.[3]
-
Hyperbranched Polymers: The AB2-type structure of dihydroxyacetophenone (one acetyl group and two hydroxyl groups) makes it a suitable candidate for the synthesis of hyperbranched polymers, which have unique properties such as low viscosity and high solubility.[1][4][5]
-
Liquid Crystalline Polymers: The rigid aromatic core of dihydroxyacetophenone derivatives can be incorporated into polymer chains to synthesize liquid crystalline polymers with ordered structures and unique optical properties.[6][7][8]
Experimental Protocols
This section provides a detailed experimental protocol for the synthesis of a biodegradable polyester using a dihydroxyacetophenone derivative. This protocol is adapted from a study on bio-based polyesters and serves as a representative example.[2]
3.1. Synthesis of a Dihydroxyacetophenone-Based Polyester
This protocol describes a two-step melt polymerization process to synthesize a polyester from a dihydroxyacetophenone-derived monomer and a diol.
Materials:
-
Dimethyl 2,2'-(((ethane-1,2-diylbis(oxy))bis(4-acetyl-3,1-phenylene))bis(oxy))diacetate (EDPD) (a derivative of 2,4-dihydroxyacetophenone)[2]
-
1,4-Butanediol
-
Tetrabutyl titanate (TBT) catalyst
-
Nitrogen gas (high purity)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Distillation head and condenser
-
Heating mantle with temperature controller
-
Vacuum pump
-
Nitrogen inlet
Procedure:
-
Esterification:
-
Place the EDPD monomer and 1,4-butanediol in the three-necked flask equipped with a mechanical stirrer and a nitrogen inlet.
-
Add the tetrabutyl titanate (TBT) catalyst to the mixture.
-
Heat the mixture under a nitrogen atmosphere to 180-200°C with constant stirring.
-
Methanol will be produced as a byproduct and should be distilled off. Continue the reaction until approximately 95% of the theoretical amount of methanol has been collected.
-
-
Polycondensation:
-
Increase the temperature of the reaction mixture to 220-240°C.
-
Gradually reduce the pressure to below 100 Pa over a period of 30-60 minutes to facilitate the removal of excess 1,4-butanediol and other volatile byproducts.
-
Continue the polycondensation reaction under high vacuum for 2-4 hours, or until the desired melt viscosity is achieved.
-
Once the reaction is complete, cool the polymer to room temperature under a nitrogen atmosphere.
-
3.2. Characterization of the Synthesized Polyester
The resulting polyester can be characterized using various analytical techniques to determine its molecular weight, thermal properties, and mechanical properties.
-
Molecular Weight Determination: Gel Permeation Chromatography (GPC) can be used to determine the weight-average molecular weight (Mw) and number-average molecular weight (Mn).[2]
-
Thermal Analysis:
-
Mechanical Testing: The tensile properties, such as yield strength and elongation at break, can be measured using a universal testing machine on thin films of the polymer.[2]
Data Presentation
The following tables summarize the quantitative data for a series of biodegradable polyesters synthesized from a dihydroxyacetophenone derivative and various diols.[2]
Table 1: Molecular Weight and Thermal Properties of Polyesters
| Polyester Diol Component | Mw ( g/mol ) | Tg (°C) | Td,5% (°C) |
| 1,4-Butanediol | 3.2 x 10⁴ | 52 | 334 |
| 1,6-Hexanediol | 3.8 x 10⁴ | 65 | 345 |
| 1,4-Cyclohexanedimethanol | 4.1 x 10⁴ | 72 | 358 |
| p-Phenylenedimethanol | 4.4 x 10⁴ | 80 | 362 |
Table 2: Mechanical Properties of Polyesters
| Polyester Diol Component | Yield Strength (MPa) | Elongation at Break (%) |
| 1,4-Butanediol | 53 | 330 |
| 1,6-Hexanediol | 58 | 280 |
| 1,4-Cyclohexanedimethanol | 62 | 250 |
| p-Phenylenedimethanol | 68 | 230 |
Visualizations
5.1. Synthesis Workflow of Dihydroxyacetophenone-Based Polyester
The following diagram illustrates the experimental workflow for the synthesis of the polyester as described in the protocol.
Caption: Workflow for the two-stage melt polymerization of a dihydroxyacetophenone-based polyester.
5.2. Logical Relationship of Monomers to Polymer
This diagram shows the logical relationship between the monomers and the resulting polyester.
Caption: Conceptual diagram showing the formation of a polyester from its constituent monomers.
References
- 1. Synthesis of hyperbranched polymers with controlled structure - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. US20120296011A1 - Phenolic compound, epoxy resin, epoxy resin composition, prepreg, and cured product thereof - Google Patents [patents.google.com]
- 4. Hyperbranched polymers: advances from synthesis to applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Characterization of Heterocyclic Compounds-Based Liquid Crystals [jmchemsci.com]
- 7. Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Application Notes & Protocols for the Enzymatic Synthesis of Acetophenone Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Acetophenone and its derivatives are fundamental building blocks in the chemical and pharmaceutical industries.[1][2] Their structural motif, an acetyl group attached to a phenyl ring, serves as a versatile precursor for a wide range of more complex molecules.[2] These compounds are key intermediates in the synthesis of numerous pharmaceuticals, including the hypnotic agent zolpidem, the calcimimetic cinacalcet, and the widely used non-steroidal anti-inflammatory drug (NSAID) ibuprofen.[1][3] Furthermore, substituted acetophenones are explored as potent inhibitors of enzymes like monoamine oxidase B (MAO-B), showing promise for the treatment of neurodegenerative diseases.[4][5]
Traditionally, the synthesis of acetophenone derivatives relies on classical chemical methods such as Friedel-Crafts acylation, which often require harsh conditions, anhydrous reagents, and strong Lewis acid catalysts.[6] The advent of biocatalysis offers a powerful alternative, employing enzymes to perform chemical transformations with high selectivity under mild, environmentally benign conditions. Enzymatic synthesis is particularly advantageous for producing chiral compounds, a critical requirement in modern drug development where single enantiomers often exhibit desired therapeutic activity while others may be inactive or cause adverse effects.[3][7]
This document provides detailed application notes and experimental protocols for the enzymatic synthesis of acetophenone derivatives, focusing on methods utilizing ketoreductases and lipases.
General Experimental Workflow
The enzymatic synthesis of acetophenone derivatives typically follows a structured workflow, from initial reaction setup to final product analysis. This process ensures reproducibility and high purity of the target molecule.
Caption: General workflow for enzymatic synthesis.
Application 1: Asymmetric Reduction of Prochiral Acetophenones with Ketoreductases (KREDs)
Ketoreductases (KREDs) are highly valuable enzymes for synthesizing optically active alcohols from their corresponding prochiral ketone substrates.[8] This reaction is pivotal for producing chiral intermediates for pharmaceuticals. KREDs, often requiring a nicotinamide cofactor (NAD(P)H), can be engineered or selected to exhibit high enantioselectivity, yielding either the (R)- or (S)-alcohol with excellent purity.[8][9] To make the process economically viable, a cofactor regeneration system is typically employed, where a second enzyme and a sacrificial substrate (e.g., glucose and glucose dehydrogenase) continuously recycle the oxidized cofactor (NADP+) back to its active form (NADPH).[8][9]
KRED Reaction with Cofactor Regeneration System
The diagram below illustrates the coupled enzymatic system for the asymmetric reduction of an acetophenone derivative. The KRED catalyzes the primary reduction, while a dehydrogenase (e.g., GDH) regenerates the essential NADPH cofactor.
Caption: KRED-catalyzed reduction with GDH cofactor regeneration.
Data Presentation: Performance of Ketoreductases
The following table summarizes the performance of various KREDs in the asymmetric reduction of acetophenone derivatives, highlighting their efficiency and stereoselectivity.
| Enzyme Source | Substrate | Co-substrate | Conversion (%) | Enantiomeric Excess (ee %) | Product Configuration | Reference |
| Lactobacillus kefir variant | Oxcarbazepine | Isopropanol | >99 | >99 | (S)-Licarbazepine | [9] |
| Thermotoga maritima variant | 2',6'-Dichloro-3-fluoroacetophenone | Glucose | 91 | 99.98 | (S)-Alcohol | [9] |
| Engineered SmCRK6 | 2-Pentanoyl benzonitrile | Isopropanol | >99 | >99 | (S)-NBP | [10] |
| Engineered SsCRK1 | 2-Pentanoyl benzonitrile | Isopropanol | >99 | 99 | (R)-NBP | [10] |
Experimental Protocol 1: KRED-Mediated Reduction of an Acetophenone Derivative
This protocol describes a general procedure for the asymmetric reduction of a substituted acetophenone using a whole-cell biocatalyst containing an overexpressed KRED and a glucose dehydrogenase (GDH) for cofactor regeneration.
Materials:
-
Whole cells (e.g., E. coli) expressing the desired Ketoreductase (KRED) and Glucose Dehydrogenase (GDH).
-
Substituted acetophenone (e.g., 2',6'-dichloro-3'-fluoroacetophenone).
-
D-Glucose.
-
NADP+.
-
Potassium phosphate buffer (100 mM, pH 7.0).
-
Ethyl acetate.
-
Anhydrous magnesium sulfate (MgSO₄).
-
Reaction vessel (e.g., shaker flask or stirred-tank reactor).
Procedure:
-
Reaction Mixture Preparation: In a 50 mL reaction vessel, prepare the aqueous reaction mixture by adding 20 mL of 100 mM potassium phosphate buffer (pH 7.0).
-
Component Addition: To the buffer, add D-glucose to a final concentration of 100 mM, NADP+ to 1 mM, and the substituted acetophenone substrate to 50 mM. The substrate may be added as a solution in a water-miscible co-solvent like DMSO if solubility is low (final DMSO concentration <5% v/v).
-
Biocatalyst Addition: Add the whole-cell biocatalyst (e.g., 5-10 g/L wet cell weight).
-
Incubation: Seal the vessel and place it in a shaking incubator at 30°C with agitation (e.g., 200 rpm).
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., every 2-4 hours). Quench the reaction in the aliquot with an equal volume of acetonitrile, centrifuge to remove cells, and analyze the supernatant by chiral HPLC or GC to determine substrate conversion and the enantiomeric excess of the product.
-
Work-up: Once the reaction has reached the desired conversion, stop the reaction by centrifuging the mixture to pellet the cells.
-
Product Extraction: Transfer the supernatant to a separatory funnel and extract the product with an equal volume of ethyl acetate. Repeat the extraction two more times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude chiral alcohol product.
-
Purification: Purify the crude product by flash column chromatography if necessary.
Application 2: Lipase-Catalyzed Kinetic Resolution
Lipases are versatile hydrolases that can function in non-aqueous environments to catalyze esterification and transesterification reactions.[7][11] Their enantioselectivity can be exploited for the kinetic resolution of racemic mixtures. In the case of a racemic secondary alcohol derived from an acetophenone, a lipase can selectively acylate one enantiomer at a much faster rate than the other, allowing for the separation of the fast-reacting enantiomer (as an ester) from the slow-reacting one (which remains as an alcohol).[7]
Data Presentation: Lipase-Catalyzed Kinetic Resolution
This table shows representative data for the kinetic resolution of racemic 1-aryl-3-chloropropan-1-ols, which are structurally related to acetophenone reduction products.
| Lipase Source | Substrate | Acyl Donor | ee % (Alcohol) | ee % (Ester) | Configuration (Fast-reacting) | Reference |
| Pseudomonas fluorescens (LAK) | rac-3-chloro-1-phenylpropan-1-ol | Vinyl acetate | 99 | - | (R) | [7] |
| Candida rugosa (CRL) | (R/S)-3-chloro-1-phenylpropyl acetate | Phosphate Buffer (hydrolysis) | - | 99 | (S) | [7] |
Experimental Protocol 2: Lipase-Catalyzed Kinetic Resolution of a Racemic Aryl Ethanol
This protocol provides a method for the kinetic resolution of a racemic alcohol (e.g., 1-phenylethanol) via lipase-catalyzed acylation.
Materials:
-
Immobilized Lipase (e.g., Lipase from Pseudomonas fluorescens).
-
Racemic 1-phenylethanol.
-
Acyl donor (e.g., vinyl acetate).
-
Anhydrous organic solvent (e.g., n-hexane or methyl tert-butyl ether).
-
Molecular sieves (optional, to maintain anhydrous conditions).
-
Reaction vessel.
Procedure:
-
Setup: To a dry reaction vessel, add the racemic alcohol (1 mmol) and 20 mL of anhydrous n-hexane.
-
Acyl Donor Addition: Add the acyl donor, vinyl acetate (1.5 mmol, 1.5 equivalents). Using a slight excess can improve reaction rates.
-
Enzyme Addition: Add the immobilized lipase (e.g., 50 mg). If using a powdered enzyme, ensure it is adequately dispersed.
-
Incubation: Seal the vessel and incubate at a controlled temperature (e.g., 40°C) with constant stirring or shaking.
-
Monitoring: Monitor the reaction progress by taking small samples periodically. Analyze by chiral HPLC or GC to track the conversion and the enantiomeric excess of both the remaining alcohol and the newly formed ester. The ideal point to stop the reaction for optimal separation is typically around 50% conversion.
-
Reaction Termination: Once the desired conversion is achieved, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed with solvent and reused.
-
Separation and Purification: Concentrate the filtrate under reduced pressure. The resulting mixture contains the unreacted alcohol enantiomer and the esterified enantiomer. These can be separated by standard flash column chromatography on silica gel.
-
Hydrolysis (Optional): If the alcohol form of the acylated enantiomer is desired, the purified ester can be hydrolyzed back to the alcohol using a simple chemical method (e.g., saponification with NaOH in methanol/water).
Natural Biosynthesis of Acetophenone Derivatives
In nature, particularly in plants, acetophenone derivatives are synthesized as secondary metabolites involved in defense mechanisms.[1][12] Their biosynthesis often originates from the shikimate pathway, which produces aromatic amino acids like L-phenylalanine.[12] Phenylalanine is then converted to trans-cinnamic acid, which undergoes a series of enzymatic steps, including a β-oxidative chain-shortening process, to yield the acetophenone core structure.[12][13]
Biosynthetic Pathway of Acetophenone
The diagram outlines the key enzymatic steps leading from the central shikimate pathway to the formation of an acetophenone derivative in plants.
Caption: Simplified plant biosynthetic pathway to acetophenones.
References
- 1. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. app.studyraid.com [app.studyraid.com]
- 4. Acetophenone derivatives: novel and potent small molecule inhibitors of monoamine oxidase B - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. Acetophenone derivatives: novel and potent small molecule inhibitors of monoamine oxidase B - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. EP2198018B1 - Ketoreductase polypeptides for the reduction of acetophenones - Google Patents [patents.google.com]
- 9. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 3',5'-Diacetoxyacetophenone Synthesis
Welcome to the technical support center for the synthesis of 3',5'-Diacetoxyacetophenone. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers and drug development professionals optimize their synthetic procedures and improve yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, particularly via the acetylation of 3',5'-Dihydroxyacetophenone.
Q1: My yield of this compound is consistently low. What are the most common causes?
A1: Low yields can typically be traced back to one of three main areas: incomplete reaction, product loss during workup, or degradation of materials.
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Incomplete Reaction: The acetylation reaction may not have gone to completion. This can be caused by inactive reagents, insufficient catalyst, suboptimal reaction time, or inadequate temperature.
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Product Loss During Workup: Significant amounts of the product can be lost during extraction and purification steps. This includes issues like formation of emulsions during extraction or loss of product during recrystallization due to suboptimal solvent choice.
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Reagent/Substrate Quality: The purity of the starting material, 3',5'-Dihydroxyacetophenone, is crucial. Phenolic compounds can oxidize over time, leading to colored impurities and side reactions.[1] Similarly, the acetylating agent (acetic anhydride) can hydrolyze if exposed to moisture, reducing its effectiveness.
Q2: I am observing a significant amount of unreacted 3',5'-Dihydroxyacetophenone in my TLC/NMR analysis. How can I drive the reaction to completion?
A2: To ensure the reaction goes to completion, consider the following optimizations:
-
Reagent Stoichiometry: Use a slight excess of the acetylating agent, acetic anhydride (e.g., 2.2 to 2.5 equivalents), to ensure both hydroxyl groups are acetylated.
-
Catalyst Choice and Amount: The reaction can be catalyzed by either acid or base. Catalytic amounts of a strong acid like sulfuric acid or p-toluenesulfonic acid are effective at activating the acetylating agent.[2] Ensure the catalyst is fresh and added in an appropriate amount.
-
Reaction Time and Temperature: While the reaction is often conducted at room temperature, gentle heating (e.g., 40-50°C) can increase the reaction rate.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot has completely disappeared.
Q3: My final product is off-color (e.g., yellow or brown) instead of white. What causes this and how can I fix it?
A3: Discoloration is typically due to impurities from the oxidation of the phenolic starting material or from side reactions.
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Purify the Starting Material: If your 3',5'-Dihydroxyacetophenone has darkened, consider purifying it by recrystallization before use.
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Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation, especially if the reaction is heated for an extended period.[3]
-
Purification: Effective purification of the final product is key. Recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) can remove colored impurities. If recrystallization is insufficient, column chromatography on silica gel may be required.[1]
Q4: What is the best way to purify the crude this compound?
A4: The most common and effective purification method is recrystallization.[2]
-
Solvent Selection: Ideal solvents are those in which the product is soluble when hot but sparingly soluble at room temperature or below. Ethanol, methanol, or isopropanol are often good choices. Sometimes a solvent/anti-solvent system like ethanol/water is effective.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If colored impurities persist, you can treat the hot solution with a small amount of activated charcoal and filter it while hot (hot filtration). Allow the filtrate to cool slowly to form pure crystals. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
Data Presentation: Factors Influencing Yield
Optimizing reaction parameters is critical for maximizing yield. The following table summarizes key variables and their potential impact.
| Parameter | Condition | Rationale & Potential Impact on Yield |
| Starting Material Purity | High Purity (>98%) | Prevents side reactions and simplifies purification, leading to higher isolated yields. Impurities can inhibit the catalyst or generate byproducts. |
| Acetylating Agent | Acetic Anhydride | A powerful and common acetylating agent. Use of a slight excess (2.2-2.5 eq.) ensures complete di-acetylation. |
| Catalyst | Acid (H₂SO₄, p-TsOH) or Base (Pyridine, Et₃N) | Catalysts accelerate the reaction. Acid catalysts activate the acetic anhydride. Base catalysts can act as acyl transfer agents and neutralize the acetic acid byproduct. The choice can affect reaction rate and workup complexity. |
| Temperature | Room Temp to 50°C | Higher temperatures increase the reaction rate but may also promote side reactions or degradation if maintained for too long. Monitoring via TLC is crucial.[2] |
| Reaction Time | 2 - 24 hours | Insufficient time leads to incomplete reaction and low yield. Reaction should be monitored until completion. |
| Workup Procedure | Quenching & Extraction | The reaction is typically quenched with water or ice to destroy excess acetic anhydride. Efficient extraction with a suitable organic solvent (e.g., ethyl acetate) is vital to recover the product from the aqueous phase. |
Experimental Protocols
Protocol 1: Acid-Catalyzed Acetylation of 3',5'-Dihydroxyacetophenone
This protocol describes a standard laboratory procedure for synthesizing this compound.
Materials:
-
3',5'-Dihydroxyacetophenone
-
Acetic Anhydride
-
Concentrated Sulfuric Acid (or p-Toluenesulfonic acid)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Procedure:
-
Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3',5'-Dihydroxyacetophenone (1.0 eq.) in acetic anhydride (3.0 eq.). Note: Acetic anhydride can act as both reagent and solvent here.
-
Catalyst Addition: Cool the mixture in an ice bath. Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) with vigorous stirring.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction's progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase) until the starting material is no longer visible (typically 2-4 hours).
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker of ice water with stirring to quench the excess acetic anhydride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent like ethanol to obtain pure this compound as a white crystalline solid.[2]
Visualizations
Diagram 1: General Experimental Workflow
The following diagram illustrates the typical workflow for the synthesis and purification of this compound.
References
common impurities in 3',5'-Diacetoxyacetophenone and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3',5'-Diacetoxyacetophenone.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in synthetically prepared this compound?
A1: Common impurities in this compound can originate from starting materials, byproducts of the synthesis reaction, and residual solvents. The specific impurities will depend on the synthetic route employed.
Synthesis Route 1: Acetylation of 3',5'-Dihydroxyacetophenone
-
Unreacted Starting Materials: 3',5'-Dihydroxyacetophenone, Acetic Anhydride, or Acetyl Chloride.
-
Byproducts: Acetic acid is a common byproduct.[1] Partially acetylated intermediates, such as 3'-acetoxy-5'-hydroxyacetophenone, may also be present.
-
Degradation Products: The product can be susceptible to hydrolysis, leading to the formation of 3',5'-Dihydroxyacetophenone, especially in the presence of moisture.
Synthesis Route 2: Grignard Reaction with 3',5'-Diacetoxybenzoyl Chloride
-
Unreacted Starting Materials: 3',5'-Diacetoxybenzoyl chloride and the Grignard reagent (e.g., methylmagnesium chloride).[2]
-
Byproducts: Side reactions involving the Grignard reagent can lead to various byproducts.[3][4]
-
Residual Solvents: Solvents like Tetrahydrofuran (THF) and Ethyl Acetate, commonly used in Grignard reactions and subsequent workups, may be present.[2]
Q2: My this compound has a brownish tint. What is the likely cause?
A2: A brownish tint in this compound is often indicative of the presence of colored impurities. Phenolic compounds, such as the starting material 3',5'-Dihydroxyacetophenone, are prone to oxidation, which can result in the formation of colored byproducts. Incomplete acetylation can leave residual phenolic hydroxyl groups that are susceptible to oxidation.
Q3: I am observing a persistent vinegar-like smell in my product. What is it and how can I remove it?
A3: A vinegar-like smell is characteristic of acetic acid, a common byproduct of the acetylation of 3',5'-Dihydroxyacetophenone using acetic anhydride.[1] To remove residual acetic acid, you can wash the crude product with a mild aqueous base solution, such as saturated sodium bicarbonate, during the workup procedure. Subsequent purification by recrystallization or column chromatography will further eliminate this impurity.
Troubleshooting Guides
Issue: Low Purity of this compound after Synthesis
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Ensure the reaction goes to completion by monitoring it using Thin Layer Chromatography (TLC). If the reaction is stalled, consider extending the reaction time or adding a slight excess of the acetylating agent. |
| Hydrolysis of the Product | During workup, avoid prolonged exposure to acidic or basic aqueous conditions. Ensure all glassware is dry and use anhydrous solvents to minimize hydrolysis. |
| Inefficient Purification | Optimize the purification method. If recrystallization yields a product of insufficient purity, consider column chromatography for better separation of closely related impurities. |
Data Presentation: Purity Before and After Purification
The following table provides representative data on the purity of this compound before and after applying different purification techniques.
| Purification Method | Purity of Crude Product (%) | Purity of Final Product (%) | Typical Recovery (%) |
| Recrystallization | 90 | >98 | 75-90 |
| Column Chromatography | 85 | >99 | 60-80 |
| Acid-Base Extraction | 92 | ~95 | >90 |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
This protocol is suitable for removing small amounts of impurities from a crystalline crude product.
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents to find a suitable one. A good recrystallization solvent will dissolve the compound when hot but not when cold. Common solvent systems to try include ethanol/water, ethyl acetate/hexanes, or isopropanol.[5][6]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification of this compound by Column Chromatography
This method is effective for separating the product from impurities with similar solubility characteristics.
-
Stationary Phase: Use silica gel (60 Å, 230-400 mesh) as the stationary phase.[7]
-
Mobile Phase Selection: Determine a suitable mobile phase using Thin Layer Chromatography (TLC). A mixture of hexane and ethyl acetate is a good starting point. The ideal solvent system should give the desired compound a retention factor (Rf) of approximately 0.2-0.4.[7]
-
Column Packing: Prepare a slurry of the silica gel in the mobile phase and carefully pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Elution: Elute the column with the mobile phase, collecting fractions. Monitor the separation by TLC.
-
Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for the purification of this compound.
References
troubleshooting common issues in the synthesis of acetophenones
Welcome to the technical support center for the synthesis of acetophenones. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing acetophenones?
A1: The most prevalent methods for synthesizing acetophenones include Friedel-Crafts acylation of an aromatic ring with an acyl halide or anhydride, oxidation of ethylbenzene, and hydration of phenylacetylene.[1][2][3] Each method has its own set of advantages and challenges.
Q2: I am experiencing a very low yield in my Friedel-Crafts acylation reaction. What are the likely causes?
A2: Low yields in Friedel-Crafts acylation can be attributed to several factors. Key areas to investigate include the activity of the Lewis acid catalyst (e.g., AlCl₃), which is sensitive to moisture, the nature of the aromatic substrate (strongly deactivated rings give poor yields), the reaction temperature, and the purity of your reagents and solvents.[4][5]
Q3: Can I use Friedel-Crafts acylation for aromatic rings with strongly deactivating groups?
A3: It is generally not recommended. Aromatic rings with strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR) are deactivated towards electrophilic aromatic substitution, leading to very low or no yield in Friedel-Crafts acylation.[4][5] In such cases, alternative synthetic routes should be considered.
Q4: What are common side reactions in acetophenone synthesis?
A4: In Friedel-Crafts acylation, polyacylation can occur, especially with highly activated rings, although it is less common than in Friedel-Crafts alkylation.[4] During the oxidation of ethylbenzene, over-oxidation to benzoic acid can be a significant side reaction.[5]
Q5: How can I purify my crude acetophenone?
A5: Common purification techniques for acetophenone include distillation (atmospheric or vacuum) and recrystallization.[6][7] The choice of method depends on the nature of the impurities. For instance, fractional distillation is effective for separating components with different boiling points, while recrystallization is suitable for removing solid impurities.
Troubleshooting Guides
Issue 1: Low Yield in Friedel-Crafts Acylation
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Use fresh, anhydrous Lewis acid. Handle the catalyst in a dry environment (e.g., under an inert atmosphere).[5] |
| Deactivated Aromatic Ring | If the aromatic ring has strongly electron-withdrawing groups, consider an alternative synthetic pathway.[5] |
| Suboptimal Temperature | Optimize the reaction temperature. Some reactions require heating to proceed efficiently.[4] |
| Impure Reagents/Solvents | Ensure all starting materials, reagents, and solvents are pure and anhydrous.[4] |
| Insufficient Catalyst | In many cases, a stoichiometric amount of the Lewis acid is required as the product can form a complex with the catalyst.[4] |
Issue 2: Formation of Multiple Products
| Potential Cause | Suggested Solution |
| Polyacylation | Use a stoichiometric amount of the acylating agent and control the reaction temperature to avoid excessive heating. The acyl group deactivates the ring, making a second substitution less likely.[4] |
| Isomer Formation (for substituted benzenes) | The directing effects of substituents on the aromatic ring will determine the position of acylation. Purification by column chromatography may be necessary to separate isomers. |
| Side reactions from impurities | Ensure the purity of starting materials to avoid unwanted side reactions. |
Issue 3: Challenges in Product Purification
| Potential Cause | Suggested Solution |
| Incomplete removal of catalyst | During workup, ensure the complete quenching and removal of the Lewis acid catalyst. Incomplete removal can lead to product discoloration and difficulty in purification.[8] |
| Presence of close-boiling impurities | For impurities with boiling points close to acetophenone, extractive distillation or fractional crystallization may be necessary.[9][10] |
| Product is an oil and does not crystallize | If recrystallization is difficult, consider purification by column chromatography or vacuum distillation.[7] |
Quantitative Data
Table 1: Yields of Acetophenone Synthesis via Different Methods
| Synthesis Method | Catalyst/Reagent | Temperature (°C) | Time | Yield (%) | Reference |
| Friedel-Crafts Acylation | Benzene, Acetyl Chloride, AlCl₃ | Reflux | 30 min | ~70-80% | [8] |
| Oxidation of Ethylbenzene | CuO-FDU-12, TBHP | 80 | 6 h | 93.2% conversion, 89.6% selectivity | [11] |
| Oxidation of Ethylbenzene | Co/bromide ions, O₂ | 110-120 | 6-7 min | 66% isolated yield | [12] |
| Hydration of Phenylacetylene | Cadmium fluoro aluminum catalyst | 300-400 | - | 90-92% | [13] |
Experimental Protocols
Protocol 1: Synthesis of Acetophenone via Friedel-Crafts Acylation
Materials:
-
Anhydrous Benzene
-
Acetyl Chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Concentrated Hydrochloric Acid
-
5% Sodium Hydroxide Solution
-
Anhydrous Magnesium Sulfate
-
Diethyl Ether
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser and a dropping funnel, place anhydrous aluminum trichloride (0.15 mol) and anhydrous benzene (0.45 mol).
-
From the dropping funnel, add acetyl chloride (0.06 mol) dropwise to the stirred mixture. The reaction is exothermic, so control the rate of addition to maintain a gentle reflux.
-
After the addition is complete, heat the mixture in a water bath to maintain a gentle reflux for about 30 minutes, or until the evolution of HCl gas ceases.
-
Cool the reaction mixture to room temperature.
-
In a well-ventilated fume hood, slowly pour the reaction mixture into a beaker containing a mixture of concentrated hydrochloric acid and crushed ice with vigorous stirring.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers and wash successively with a 5% sodium hydroxide solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent by distillation.
-
Purify the crude acetophenone by fractional distillation, collecting the fraction boiling between 198-202°C.[14]
Protocol 2: Synthesis of Acetophenone via Oxidation of Ethylbenzene
Materials:
-
Ethylbenzene
-
CuO (15 wt %)-FDU-12 catalyst
-
tert-Butyl hydroperoxide (TBHP) solution (70% in H₂O)
-
Acetonitrile
Procedure:
-
In a 100 mL double-necked round-bottom flask, add ethylbenzene (5 mmol) and 20 mL of acetonitrile. Stir for about 10 minutes.
-
Add the oxidant, TBHP (15 mmol).
-
Add 0.1 g of the CuO-FDU-12 catalyst to the mixture.
-
The mixture is agitated in an oil bath with a condenser setup at 80 °C for 6 hours.[11]
-
After the reaction, cool the mixture and separate the catalyst by filtration.
-
The product can be purified from the filtrate by distillation.
Visualizations
Caption: Troubleshooting workflow for low yield in acetophenone synthesis.
Caption: Simplified signaling pathway of Friedel-Crafts acylation.
References
- 1. Acetophenone: Applications, Pharmacokinetics and Synthesis_Chemicalbook [chemicalbook.com]
- 2. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetophenone: Hazards, Synthesis & Uses | Study.com [study.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. US2507048A - Purifying crude acetophenone - Google Patents [patents.google.com]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. US4433173A - Acetophenone purification - Google Patents [patents.google.com]
- 10. US4559110A - Acetophenone recovery and purification - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. e3s-conferences.org [e3s-conferences.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Storage and Handling of 3',5'-Diacetoxyacetophenone
This technical support center is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of 3',5'-Diacetoxyacetophenone during storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the storage and handling of this compound.
| Observation | Potential Cause | Recommended Action |
| Change in Appearance (e.g., color change from white/off-white to yellow/brown) | Oxidation or photodegradation | Store the compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C). Minimize exposure to light and air. |
| Decreased Purity or Presence of Impurities in Analysis (e.g., HPLC, NMR) | Hydrolysis of the ester groups, or other degradation pathways. | Review storage conditions. Ensure the compound is stored in a dry environment, away from acidic or basic contaminants. Consider performing a forced degradation study to identify potential degradation products. |
| Inconsistent Experimental Results | Degradation of the stock solution or solid compound. | Prepare fresh stock solutions for each experiment. Re-evaluate the purity of the solid compound before use, especially if it has been stored for an extended period. |
| Poor Solubility | Potential degradation leading to less soluble byproducts. | Confirm the purity of the compound. If degradation is suspected, purify the material before use. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The main degradation pathways for this compound are hydrolysis, photodegradation, and oxidation.
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Hydrolysis: The two acetoxy (ester) groups are susceptible to hydrolysis, especially in the presence of acids or bases, which would lead to the formation of 3'-acetoxy-5'-hydroxyacetophenone, 3',5'-dihydroxyacetophenone, and acetic acid.
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Photodegradation: Like many aromatic ketones, this compound can be sensitive to light, particularly UV radiation, which can lead to the formation of radical species and subsequent degradation products.
-
Oxidation: The acetophenone core can be susceptible to oxidation, which may be accelerated by exposure to air, light, and elevated temperatures.
Q2: What are the ideal storage conditions for this compound?
A2: To ensure long-term stability, this compound should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of chemical degradation. |
| Atmosphere | Inert gas (Nitrogen or Argon) | Prevents oxidation. |
| Container | Tightly sealed, amber glass vial | Protects from light and moisture. |
| Environment | Dry, well-ventilated area | Minimizes hydrolysis and exposure to contaminants. |
Q3: How can I assess the stability of my this compound sample?
A3: The stability of your sample can be assessed by performing a forced degradation study and analyzing the stressed samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Q4: What is a suitable analytical method for detecting degradation of this compound?
A4: A reverse-phase HPLC method with UV detection is a suitable technique for monitoring the purity of this compound and detecting any degradation products. A typical method would use a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (or a buffer).
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a forced degradation study to identify the potential degradation pathways of this compound.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Incubate at room temperature for 24 hours.
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Thermal Degradation: Place a solid sample of the compound in an oven at 70°C for 48 hours.
-
Photodegradation: Expose a solution of the compound (in a photostable solvent like acetonitrile) to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a specified duration.
3. Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the samples by HPLC to determine the percentage of degradation and to observe the formation of any degradation products.
Protocol 2: HPLC Method for Purity Assessment
This protocol provides a general HPLC method for the analysis of this compound and its potential degradation products.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 30% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Data Presentation
The following tables present illustrative quantitative data on the degradation of this compound under various stress conditions. Note: This data is representative and may not reflect actual experimental results.
Table 1: Degradation of this compound under Different Storage Temperatures (Solid State, 6 months)
| Storage Temperature | Purity (%) | Appearance |
| 2-8°C | >99% | White to off-white powder |
| 25°C | ~98% | Slight yellowing |
| 40°C | ~95% | Yellow to light brown powder |
Table 2: Forced Degradation of this compound (1 mg/mL in Acetonitrile/Water)
| Stress Condition | Duration | % Degradation | Major Degradation Products |
| 0.1 M HCl | 24 hours at 60°C | ~15% | 3'-acetoxy-5'-hydroxyacetophenone, 3',5'-dihydroxyacetophenone |
| 0.1 M NaOH | 4 hours at 25°C | >90% | 3',5'-dihydroxyacetophenone |
| 3% H₂O₂ | 24 hours at 25°C | ~5% | Oxidized byproducts |
| Heat (Solid) | 48 hours at 70°C | <2% | Not significant |
| Photolysis (Solution) | 24 hours | ~10% | Photodegradation products |
Visualizations
Caption: Proposed degradation pathways for this compound.
Caption: Workflow for the forced degradation study of this compound.
Caption: Troubleshooting decision tree for this compound degradation issues.
side reactions to avoid during the synthesis of 3',5'-Diacetoxyacetophenone
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3',5'-diacetoxyacetophenone.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent laboratory-scale synthesis involves the acetylation of 3,5-dihydroxyacetophenone. This reaction is typically carried out using an acetylating agent such as acetic anhydride, often in the presence of a base catalyst like pyridine. This method favors the formation of O-acetyl bonds, yielding the desired diacetate product.
Q2: What are the primary side reactions to be aware of during this synthesis?
The main side reactions include:
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Incomplete Acetylation: This results in the formation of the mono-acetylated intermediate, 3-acetyl-5-hydroxyphenyl acetate, and leaves unreacted 3,5-dihydroxyacetophenone in the reaction mixture.
-
Hydrolysis: The acetoxy (ester) groups of the product are susceptible to hydrolysis back to hydroxyl groups if water is present in the reaction mixture or during the workup process.
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Formation of Pyridinium Salts: If pyridine is used as a catalyst, it can be difficult to remove during workup and may form salts that complicate purification.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction. By spotting the reaction mixture alongside the starting material (3,5-dihydroxyacetophenone), you can observe the disappearance of the starting material spot and the appearance of a new, less polar spot corresponding to the product, this compound. The presence of an intermediate spot may indicate the formation of the mono-acetylated byproduct.
Q4: What is a typical yield for this reaction?
While specific yields can vary depending on the exact conditions and scale, O-acetylation reactions of phenols with acetic anhydride and pyridine are generally high-yielding. Yields can often exceed 80-90% under optimized conditions. For a different synthetic route to this compound starting from 3,5-bis(acetyloxy)benzoyl chloride, a yield of 87% has been reported.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Product | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Hydrolysis of the product: Presence of water in reagents or during workup. 3. Suboptimal stoichiometry: Incorrect ratio of acetylating agent to the starting material. 4. Loss of product during workup: Product dissolving in the aqueous layer during extraction or adhering to glassware. | 1. Monitor the reaction by TLC until the starting material is consumed. If the reaction stalls, consider gentle heating (e.g., 40-50°C). 2. Use anhydrous solvents and reagents. During workup, perform extractions quickly and efficiently. 3. Use a slight excess of acetic anhydride (e.g., 2.2-2.5 equivalents) to ensure complete di-acetylation. 4. Ensure proper phase separation during extraction. Rinse all glassware with the extraction solvent to recover any adhered product. |
| Presence of Multiple Spots on TLC (Impurities) | 1. Unreacted starting material and/or mono-acetylated intermediate: Incomplete reaction. 2. Hydrolyzed product: Exposure to water. 3. Side products from impurities in starting materials. | 1. Increase reaction time or gently heat the reaction mixture. Ensure sufficient acetylating agent is used. 2. Ensure all workup steps are performed under anhydrous as possible conditions until the product is isolated. 3. Use high-purity starting materials. |
| Difficulty in Removing Pyridine | High boiling point and basicity of pyridine: Pyridine can be challenging to remove completely by simple evaporation and may form salts. | 1. After the reaction, co-evaporate the mixture with toluene under reduced pressure. Toluene forms an azeotrope with pyridine, aiding its removal. 2. During the workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl or aqueous copper sulfate) to protonate and extract the pyridine into the aqueous layer. |
| Product is an Oil or Gummy Solid Instead of Crystalline | 1. Presence of impurities: Unreacted starting materials, byproducts, or residual solvent can inhibit crystallization. 2. Incorrect crystallization solvent. | 1. Purify the crude product using column chromatography on silica gel. 2. Perform a solvent screen to find a suitable recrystallization solvent or solvent system (e.g., ethanol/water, ethyl acetate/hexanes). |
Experimental Protocol: Acetylation of 3,5-Dihydroxyacetophenone
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
3,5-Dihydroxyacetophenone
-
Acetic Anhydride
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Pyridine (anhydrous)
-
Toluene
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Dichloromethane (or Ethyl Acetate)
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1 M Hydrochloric Acid (HCl)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-dihydroxyacetophenone (1.0 equivalent) in anhydrous pyridine (5-10 mL per mmol of starting material).
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Addition of Acetylating Agent: Cool the solution to 0°C using an ice bath. Slowly add acetic anhydride (2.2-2.5 equivalents) dropwise to the stirred solution.
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Reaction: Allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material. If the reaction is sluggish, it can be gently heated to 40-50°C.
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Quenching: Once the reaction is complete, cool the flask in an ice bath and carefully add methanol to quench the excess acetic anhydride.
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Solvent Removal: Remove the pyridine by co-evaporation with toluene under reduced pressure using a rotary evaporator.
-
Workup:
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Dissolve the residue in dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
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Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
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Filter off the drying agent.
-
-
Isolation and Purification:
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography.
-
Visualizations
Experimental Workflow
Caption: A generalized workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield
Caption: A troubleshooting flowchart to diagnose and address low product yields.
References
Technical Support Center: Purification of 3',5'-Diacetoxyacetophenone
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3',5'-Diacetoxyacetophenone. The following sections address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound after synthesis?
A1: The most common impurities depend on the synthetic route, which is typically the acetylation of 3',5'-dihydroxyacetophenone. Potential impurities include:
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Unreacted Starting Material: 3',5'-Dihydroxyacetophenone.
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Partially Reacted Intermediate: 3-Acetoxy-5-hydroxyacetophenone (the mono-acetylated product).
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Reagent Residues: Acetic anhydride and its hydrolysis product, acetic acid.
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Catalyst Residues: If a catalyst was used for the acetylation.
Q2: What is the general stability of this compound during purification?
A2: this compound is an ester and is susceptible to hydrolysis back to the corresponding phenol (3-acetoxy-5-hydroxyacetophenone or 3',5'-dihydroxyacetophenone) under strongly acidic or basic conditions, especially in the presence of water and at elevated temperatures. It is crucial to use neutral or weakly acidic/basic conditions during aqueous workups and to minimize prolonged heating in the presence of protic solvents.
Q3: How should I store purified this compound to prevent degradation?
A3: Purified, solid this compound should be stored in a cool, dry, and dark place in a tightly sealed container. For long-term storage, keeping it under an inert atmosphere (e.g., nitrogen or argon) can help prevent slow hydrolysis or oxidation. Solutions of the compound should be used fresh or stored at low temperatures (e.g., -20°C) for short periods.
Q4: Which analytical techniques are best for assessing the purity of this compound?
A4: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of the purification. High-Performance Liquid Chromatography (HPLC) is ideal for quantitative purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy is also excellent for confirming the structure and identifying impurities.
Troubleshooting Guides
This section addresses specific problems that may arise during the purification of this compound.
Recrystallization Issues
Problem: My compound "oils out" during recrystallization instead of forming crystals.
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Cause 1: High Impurity Level. Significant amounts of impurities can depress the melting point of the mixture, causing it to melt in the hot solvent rather than dissolve.[1]
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Solution 1: If the oil solidifies upon cooling, you can try a second recrystallization of the solidified material. Multiple recrystallizations may be necessary.[1]
-
Cause 2: Low Melting Point. The melting point of your compound might be lower than the boiling point of the solvent you are using.[1]
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Solution 2: Switch to a lower-boiling point solvent or a different solvent system.
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Cause 3: Cooling Too Rapidly. If the solution is cooled too quickly, the compound may not have enough time to form a crystal lattice and will separate as a supercooled liquid.
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Solution 3: Allow the hot, saturated solution to cool slowly to room temperature. Insulating the flask can help. Once it has reached room temperature, it can then be placed in an ice bath to maximize yield.
Problem: I have a very low yield after recrystallization.
-
Cause 1: Too much solvent was used. This will result in a significant portion of your product remaining in the mother liquor.
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Solution 1: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. After filtration, you can try to recover more product from the mother liquor by partially evaporating the solvent and cooling again.
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Cause 2: Premature crystallization. The product may have crystallized in the funnel during hot filtration.
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Solution 2: Use a pre-heated filter funnel and keep the solution at or near its boiling point during the filtration step. It can also be helpful to add a small excess of hot solvent before filtering.[2]
Chromatography Issues
Problem: I am having poor separation of my product from an impurity on a silica gel column.
-
Cause 1: Incorrect mobile phase polarity. If the polarity of the eluent is too high, all compounds will move quickly up the column with little separation. If it's too low, the compounds will not move off the baseline.
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Solution 1: Optimize the mobile phase using TLC first. A good starting point for acetylated phenols is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve a good separation of spots on the TLC plate. An ideal Rf value for the product is typically in the range of 0.2-0.4 for good column separation.
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Cause 2: Column overloading. Too much crude material was loaded onto the column for its size.
-
Solution 2: Use a larger column or reduce the amount of material being purified. A general rule of thumb is a 20:1 to 100:1 ratio of silica gel to crude product by weight.
Problem: How do I effectively remove residual acetic anhydride and acetic acid?
-
Cause: These are common leftovers from the acetylation reaction.
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Solution: During the work-up, wash the organic layer with a saturated aqueous solution of sodium bicarbonate. This will react with the acidic acetic acid and the reactive acetic anhydride to form sodium acetate, which is soluble in the aqueous layer. Be cautious as this will produce CO2 gas. Alternatively, adding a small amount of methanol to the crude product can convert residual acetic anhydride to methyl acetate, which is often easier to remove under vacuum.[3] Co-evaporation with a solvent like toluene can also help remove traces of acetic acid.[3]
Data Presentation
Table 1: Common Impurities and Their Characteristics
| Impurity Name | Structure | Typical TLC Rf* | Removal Method |
| 3',5'-Dihydroxyacetophenone | C₈H₈O₃ | Lower (more polar) | Column Chromatography, Recrystallization |
| 3-Acetoxy-5-hydroxyacetophenone | C₁₀H₁₀O₄ | Intermediate | Column Chromatography |
| Acetic Anhydride | C₄H₆O₃ | N/A (reactive) | Aqueous wash with NaHCO₃ |
| Acetic Acid | C₂H₄O₂ | Streaky/High | Aqueous wash with NaHCO₃ |
*Relative to this compound in a hexane/ethyl acetate system. The dihydroxy starting material is significantly more polar and will have a much lower Rf, while the mono-acetylated product will be closer to the desired product.
Table 2: Suggested Solvent Systems for Chromatography and Recrystallization
| Method | Stationary Phase | Mobile Phase / Solvent System | Comments |
| TLC/Column Chromatography | Silica Gel | Hexane / Ethyl Acetate (e.g., starting with 9:1 and moving to 7:3 or 1:1) | The optimal ratio should be determined by TLC to achieve an Rf of 0.2-0.4 for the product. |
| Recrystallization | N/A | Ethanol/Water or Isopropanol/Water | Dissolve in the alcohol, then add water dropwise until cloudiness persists. Reheat to clarify and then cool slowly. |
| Recrystallization | N/A | Toluene or Ethyl Acetate/Hexane | Dissolve in the more polar solvent (toluene or ethyl acetate) and add the non-polar hexane as an anti-solvent. |
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid.
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Induce Precipitation: While the solution is hot, add water dropwise until the solution becomes faintly cloudy.
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Re-dissolution: Add a few drops of hot ethanol to make the solution clear again.
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Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should be observed.
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Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
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Drying: Dry the purified crystals in a vacuum oven or air dry.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine an appropriate mobile phase (eluent) using TLC. A good system is typically a mixture of hexane and ethyl acetate. The ideal eluent should give the product an Rf value of approximately 0.2-0.4.
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Column Packing: Prepare a silica gel slurry in the least polar solvent of your mobile phase (hexane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the mobile phase). Carefully add this solution to the top of the silica gel bed. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and then adding the dry powder to the top of the column.
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Elution: Begin eluting the column with the mobile phase determined from your TLC analysis. Collect the eluting solvent in fractions.
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Gradient Elution (Optional): If separation is difficult, you can start with a lower polarity mobile phase and gradually increase the polarity (e.g., increase the percentage of ethyl acetate) to elute the compounds.
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Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
References
Technical Support Center: Scaling Up the Synthesis of 3',5'-Diacetoxyacetophenone
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 3',5'-Diacetoxyacetophenone. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address challenges encountered during laboratory and pilot-plant scale production.
Troubleshooting Guides and FAQs
This section is designed to provide quick answers and solutions to common problems encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
-
Q1: What are the most common methods for synthesizing this compound?
-
A1: The most prevalent methods include the direct acetylation of 3',5'-dihydroxyacetophenone using an acetylating agent like acetic anhydride, and a multi-step synthesis commencing from 3,5-dihydroxybenzoic acid. Another reported method involves the reaction of 3,5-bis(acetyloxy)benzoyl chloride with an organometallic reagent such as methylmagnesium chloride.
-
-
Q2: What are the critical parameters to control during the acetylation of 3',5'-dihydroxyacetophenone?
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A2: Key parameters include reaction temperature, the choice and amount of catalyst, the stoichiometry of the acetylating agent, and reaction time.[1] Inadequate control of these can lead to incomplete reactions, side-product formation, and purification challenges.
-
-
Q3: How can I monitor the progress of the acetylation reaction?
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A3: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress. By comparing the reaction mixture to the starting material, you can determine when the 3',5'-dihydroxyacetophenone has been fully consumed. High-performance liquid chromatography (HPLC) can also be employed for more quantitative analysis.
-
-
Q4: What are the primary safety concerns when working with acetic anhydride at a larger scale?
-
A4: Acetic anhydride is corrosive, a lachrymator, and reacts exothermically with water. When scaling up, it is crucial to use appropriate personal protective equipment (PPE), work in a well-ventilated area, and have measures in place to control the reaction temperature, as the heat generated can become significant.[2]
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete Reaction: Insufficient reaction time, low temperature, or inadequate catalyst activity. | 1. Monitor the reaction by TLC until the starting material is consumed. Consider extending the reaction time or slightly increasing the temperature. Ensure the catalyst is active and used in the correct proportion. |
| 2. Hydrolysis of Product: Presence of water in the reaction mixture can lead to the hydrolysis of the ester product back to the diol. | 2. Use anhydrous reagents and solvents. Ensure all glassware is thoroughly dried before use. | |
| 3. Side Reactions: Formation of byproducts due to overheating or incorrect stoichiometry. | 3. Maintain strict temperature control. Use a calibrated thermometer and a controlled heating source. Ensure accurate measurement of all reagents. | |
| Product is Discolored (Yellow or Brown) | 1. Oxidation of Phenolic Intermediates: If the starting 3',5'-dihydroxyacetophenone is not fully consumed, it can oxidize, leading to colored impurities. | 1. Ensure the reaction goes to completion. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| 2. Thermal Degradation: Overheating during the reaction or purification can cause decomposition of the product. | 2. Avoid excessive temperatures. If distillation is used for purification, perform it under reduced pressure to lower the boiling point. | |
| Difficulty in Product Purification | 1. Presence of Acetic Acid: A common byproduct of acetylation with acetic anhydride. | 1. Quench the reaction mixture with water and wash the organic layer with a saturated sodium bicarbonate solution to neutralize and remove acetic acid. |
| 2. Similar Polarity of Product and Byproducts: Makes separation by chromatography challenging. | 2. Optimize the recrystallization solvent system. A mixture of a good solvent and a poor solvent can often provide effective purification. | |
| 3. Oily Product Instead of Solid: May indicate the presence of impurities that inhibit crystallization. | 3. Try triturating the oil with a non-polar solvent to induce crystallization. Seeding with a small crystal of pure product can also be effective. | |
| Inconsistent Results Upon Scale-Up | 1. Inefficient Heat Transfer: Larger reaction volumes have a smaller surface area-to-volume ratio, making heat dissipation more challenging.[3] | 1. Use a jacketed reactor with a temperature control unit. For exothermic reactions, consider adding reagents portion-wise to manage heat generation. |
| 2. Poor Mixing: Inadequate agitation can lead to localized concentration and temperature gradients, resulting in side reactions. | 2. Use an overhead mechanical stirrer with an appropriately sized and shaped impeller to ensure efficient mixing in larger reactors. |
Experimental Protocols & Data
Method 1: Acetylation of 3',5'-Dihydroxyacetophenone with Acetic Anhydride
This method is a common and direct approach for the synthesis of this compound.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3',5'-dihydroxyacetophenone (1 equivalent).
-
Reagent Addition: Add acetic anhydride (2.2 to 3 equivalents) to the flask.
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Catalyst Addition (Optional but Recommended): A catalytic amount of an acid (e.g., a few drops of concentrated sulfuric acid) or a base (e.g., pyridine) can be added to accelerate the reaction.[1] Heterogeneous catalysts like Ni/SiO2 can also be used for easier removal.[4]
-
Reaction: Heat the mixture to a gentle reflux (or a specific temperature, e.g., 100°C) and stir. Monitor the reaction progress using TLC.
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully add water to quench the excess acetic anhydride.
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Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization.
Method 2: Synthesis from 3,5-Bis(acetyloxy)benzoyl Chloride
This method provides a high yield but involves the preparation of the starting acyl chloride.[5]
Experimental Protocol:
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Reaction Setup: Under a nitrogen atmosphere, charge a three-necked flask equipped with a magnetic stirrer, thermometer, dropping funnel, and condenser with 3,5-bis(acetyloxy)benzoyl chloride (1 equivalent), a catalyst such as tris(dibenzoylmethanato)iron(III) (e.g., 3 mol%), and a dry solvent like tetrahydrofuran (THF).[5]
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Reagent Addition: Cool the solution to -15°C. Add a solution of methylmagnesium chloride (in THF) dropwise over a period of 20-30 minutes, maintaining the low temperature.[5]
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Reaction: Stir the reaction mixture at -15°C for an additional 10-15 minutes.[5]
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Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.[5]
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Purification: Extract the product with ethyl acetate. Dry the combined organic layers over magnesium sulfate, filter, and concentrate. The yield can be determined by GC analysis.[5]
Quantitative Data Summary
| Method | Starting Material | Reagents | Conditions | Reported Yield | Reference |
| 1 | 3',5'-Dihydroxyacetophenone | Acetic Anhydride, Catalyst | Varies with catalyst and temperature | Typically high, but specific quantitative data for this exact substrate is not readily available in the searched literature. | [1] |
| 2 | 3,5-Bis(acetyloxy)benzoyl Chloride | Methylmagnesium Chloride, Fe catalyst, THF | -15°C, 0.5 hours | 87.0% | [5] |
Visualizations
Experimental Workflow: Acetylation of 3',5'-Dihydroxyacetophenone
Caption: General workflow for the synthesis of this compound via acetylation.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low product yield.
This technical support center provides a foundation for successfully scaling up the synthesis of this compound. By understanding the key reaction parameters, potential pitfalls, and troubleshooting strategies, researchers can optimize their process for efficient and reliable production.
References
- 1. Buy this compound | 35086-59-0 [smolecule.com]
- 2. stobec.com [stobec.com]
- 3. scispace.com [scispace.com]
- 4. Ni/Silica catalyzed acetylation of phenols and naphthols: An eco-friendly approach - Arabian Journal of Chemistry [arabjchem.org]
- 5. 3,5-Diacetoxyacetophenone synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Monitoring 3',5'-Diacetoxyacetophenone Synthesis by TLC
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing thin-layer chromatography (TLC) to monitor the synthesis of 3',5'-Diacetoxyacetophenone. Below, you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data to ensure the successful application of this technique.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of using TLC to monitor the synthesis of this compound?
A1: The synthesis of this compound typically involves the acetylation of 3',5'-Dihydroxyacetophenone. TLC is used to track the progress of this chemical transformation.[1] The starting material, 3',5'-Dihydroxyacetophenone, contains two polar hydroxyl (-OH) groups, making it quite polar. The product, this compound, has these hydroxyl groups converted to less polar acetoxy (-OAc) groups.
On a standard silica gel TLC plate (a polar stationary phase), compounds are separated based on polarity.[1] The more polar 3',5'-Dihydroxyacetophenone will adhere more strongly to the silica gel and travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. The less polar product, this compound, will travel further, resulting in a higher Rf value. By observing the disappearance of the starting material spot and the appearance of the product spot over time, one can determine when the reaction is complete.[2][3]
Q2: How do I select an appropriate solvent system (mobile phase) for my TLC analysis?
A2: The goal is to find a solvent system that provides good separation between the starting material and the product, with Rf values ideally between 0.2 and 0.8.
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Starting Point: A mixture of a non-polar solvent (like hexanes or heptane) and a moderately polar solvent (like ethyl acetate) is a good starting point. A common initial ratio to test is 7:3 or 1:1 hexanes:ethyl acetate.
-
Optimization:
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If both spots remain at the bottom of the plate (low Rf), the solvent system is not polar enough. Increase the proportion of the more polar solvent (e.g., ethyl acetate).[4]
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If both spots run to the top of the plate (high Rf), the solvent system is too polar. Decrease the proportion of the polar solvent.[4]
-
-
General Solvents: Solvents are often used in mixtures, but should be kept as simple as possible. They are ranked by increasing elution strength on silica.[5]
Q3: How should I prepare and spot my samples on the TLC plate?
A3: Proper sample preparation and application are crucial for obtaining clear results.[5]
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Preparation: Take a tiny aliquot (a drop) from the reaction mixture using a capillary tube.[3] Dilute this sample with a volatile solvent like ethyl acetate or dichloromethane. A 1% concentration is generally effective.[6]
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Spotting: Use a clean capillary tube to spot the diluted sample onto the TLC plate. The spot should be small (1-2 mm in diameter) and applied carefully to the baseline (origin), which should be drawn lightly with a pencil about 1 cm from the bottom edge.[6][7] Ensure the origin line is above the level of the solvent in the developing chamber.[8]
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Reference Lanes: It is best practice to spot three lanes on the plate:[2]
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Lane 1 (Reference): A spot of the pure starting material (3',5'-Dihydroxyacetophenone).
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Lane 2 (Co-spot): A spot of the starting material with the reaction mixture spotted directly on top of it.
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Lane 3 (Reaction): A spot of the reaction mixture.
-
Q4: How do I interpret the results on the developed TLC plate?
A4: After developing the plate and visualizing the spots (e.g., under a UV lamp), you can assess the reaction's progress:
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Start of Reaction: The "Reaction" lane will show a prominent spot corresponding to the starting material (low Rf) and possibly a faint spot for the newly forming product (higher Rf).
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During Reaction: The intensity of the starting material spot in the "Reaction" lane will decrease, while the intensity of the product spot will increase.[3]
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Completion of Reaction: The reaction is considered complete when the starting material spot is no longer visible in the "Reaction" lane, and only the product spot is present.[2] The "Co-spot" lane helps to confirm the identity of the spots by showing if they travel to the same height as the reference standards.
Troubleshooting Guide
Problem: The spots on my TLC plate are streaked or elongated.
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Possible Cause 1: Sample Overloading. The sample applied to the plate is too concentrated.[6][8]
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Solution: Dilute your sample further with a volatile solvent and re-spot on a new plate.[4]
-
-
Possible Cause 2: Acidic or Basic Compounds. The phenolic hydroxyl groups of the starting material are acidic and can interact poorly with the silica gel.
-
Solution: Add a small amount (0.1–2.0%) of acetic or formic acid to the mobile phase to suppress this interaction and improve spot shape.[4]
-
-
Possible Cause 3: High-Boiling Point Solvent. If the reaction is conducted in a high-boiling point solvent like DMF or DMSO, it can cause streaking.[9]
-
Solution: After spotting the sample on the plate, place the plate under a high vacuum for a few minutes to evaporate the high-boiling solvent before developing it.[9]
-
Problem: I don't see any spots on the developed plate.
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Possible Cause 1: Sample is too dilute. The concentration of the compound is below the detection limit.[8]
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Solution: Try concentrating your sample or spot it multiple times in the same location, allowing the solvent to dry completely between applications.[4]
-
-
Possible Cause 2: Compound is not UV-active. Not all compounds are visible under UV light.[4]
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Solution: Use a chemical stain. A potassium permanganate (KMnO₄) stain is a good general-purpose choice that reacts with the hydroxyl groups of the starting material and the ester groups of the product.
-
-
Possible Cause 3: Solvent level too high. If the solvent level in the developing chamber is above the baseline where the samples were spotted, the samples will dissolve into the solvent reservoir instead of moving up the plate.[6][8]
-
Solution: Ensure the solvent level is always below the baseline.
-
Problem: All my spots are clustered at the bottom (baseline) or top (solvent front).
-
Possible Cause 1: Spots at the baseline. The mobile phase is not polar enough to move the compounds up the plate.[4]
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Solution: Increase the polarity of your solvent system by increasing the proportion of the more polar component (e.g., increase the amount of ethyl acetate relative to hexanes).
-
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Possible Cause 2: Spots at the solvent front. The mobile phase is too polar, causing all components to travel with the solvent front.[4]
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Solution: Decrease the polarity of your solvent system by decreasing the proportion of the more polar component.
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Problem: The solvent front is running unevenly.
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Possible Cause 1: Improper chamber setup. The TLC plate may be touching the filter paper or the sides of the developing chamber.[6][8]
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Solution: Ensure the plate is placed centrally in the chamber and does not touch the sides or the paper liner.
-
-
Possible Cause 2: Disturbed adsorbent. The silica gel may have been flaked or disturbed at the edges.[6]
-
Solution: Handle TLC plates carefully by the edges and inspect for damage before use.
-
Data Presentation
Table 1: Physical Properties of Reactant and Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 3',5'-Dihydroxyacetophenone | C₈H₈O₃ | 152.15 | 145-146 | Light yellow to amber powder/crystal[10] |
| This compound | C₁₂H₁₂O₅ | 236.22 | 91-94[11][12] | White to brown powder/crystal[11] |
Table 2: Illustrative TLC Rf Values
Note: Rf values are dependent on the specific conditions (plate, temperature, chamber saturation). These are example values for comparison.
| Compound | Solvent System (Hexanes:Ethyl Acetate, 7:3) | Expected Rf Value |
| 3',5'-Dihydroxyacetophenone (Starting Material) | Normal Phase Silica Gel | ~ 0.25 |
| This compound (Product) | Normal Phase Silica Gel | ~ 0.60 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Acetylation
This protocol describes a general method for the acetylation of 3',5'-Dihydroxyacetophenone.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3',5'-Dihydroxyacetophenone in a suitable solvent (e.g., pyridine or a mixture of acetic anhydride and a catalyst like sulfuric acid).
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Reagent Addition: Cool the mixture in an ice bath. Slowly add acetic anhydride to the solution.[13]
-
Reaction: Allow the reaction to stir at room temperature. The progress should be monitored every 15-30 minutes using the TLC protocol below.
-
Workup: Once the TLC analysis indicates the complete consumption of the starting material, the reaction can be quenched (e.g., by slowly pouring over ice water) and the product extracted with an organic solvent.
Protocol 2: General Procedure for Monitoring Reaction by TLC
-
Prepare the Chamber: Line a developing chamber with filter paper. Pour the chosen solvent system (e.g., 7:3 Hexanes:Ethyl Acetate) to a depth of about 0.5 cm. Close the chamber and allow it to saturate for 5-10 minutes.[5]
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Prepare the Plate: On a silica gel TLC plate, use a pencil to lightly draw a baseline ~1 cm from the bottom. Mark three lanes for "Starting Material (SM)," "Co-spot (Co)," and "Reaction (Rxn)."
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Spot the Plate:
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Using a capillary tube, apply a small spot of the dissolved starting material onto the "SM" mark.
-
Apply a spot of the starting material onto the "Co" mark.
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Take an aliquot from the reaction mixture, dilute it, and spot it onto the "Rxn" mark and directly on top of the SM spot in the "Co" lane.[2]
-
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Develop the Plate: Carefully place the spotted TLC plate into the saturated chamber. Ensure the solvent level is below the baseline. Close the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
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Visualize: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp and circle them with a pencil.[6] If necessary, use a chemical stain for visualization.
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Analyze: Compare the "Rxn" lane to the "SM" lane to assess the disappearance of starting material and formation of the product.
Visualizations
Caption: Workflow for monitoring the synthesis reaction using TLC.
References
- 1. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. silicycle.com [silicycle.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Chromatography [chem.rochester.edu]
- 10. 3',5'-Dihydroxyacetophenone | 51863-60-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. 3,5-Diacetoxyacetophenone | 35086-59-0 [chemicalbook.com]
- 12. lookchem.com [lookchem.com]
- 13. Buy this compound | 35086-59-0 [smolecule.com]
Technical Support Center: Solvent Effects on 3',5'-Diacetoxyacetophenone Reaction Kinetics
This technical support center is a resource for researchers, scientists, and drug development professionals. It provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the impact of solvent choice on the reaction kinetics of 3',5'-Diacetoxyacetophenone.
Troubleshooting Guides
This section provides solutions to specific issues that may be encountered during reactions involving this compound.
Issue: Slow or Incomplete Reaction
| Potential Cause | Troubleshooting Steps | Explanation |
| Inappropriate Solvent Polarity | 1. Assess the reaction mechanism: Determine if the transition state is more or less polar than the reactants. 2. Switch to a solvent with appropriate polarity: If the transition state is more polar, a more polar solvent will likely increase the reaction rate. Conversely, if the transition state is less polar, a less polar solvent may be beneficial. | The polarity of the solvent can significantly influence the stability of the reactants and the transition state.[1] Polar solvents can stabilize charged intermediates or transition states, thereby lowering the activation energy and accelerating the reaction.[2] |
| Suboptimal Solvent Proticity | 1. Consider the role of proton transfer: If the reaction mechanism involves proton transfer in the rate-determining step, a protic solvent may be advantageous. 2. Experiment with aprotic solvents: If the reaction is hindered by hydrogen bonding to the reactants, an aprotic solvent may increase the rate. | Protic solvents (e.g., alcohols, water) can act as proton donors or acceptors and can stabilize charged species through hydrogen bonding.[2] Aprotic solvents (e.g., DMSO, DMF, THF) lack this ability but can still be highly polar.[2] |
| Poor Solubility of Reactants | 1. Increase reaction temperature: This can improve the solubility of the reactants. 2. Use a co-solvent: Adding a small amount of a solvent in which the reactant is highly soluble can improve the overall solubility in the reaction mixture. 3. Select a different solvent: Choose a solvent that is known to dissolve all reactants effectively at the desired reaction temperature. | For a reaction to proceed, the reactants must be in the same phase. Poor solubility can lead to a heterogeneous reaction mixture and slow reaction rates. |
Issue: Formation of Side Products
| Potential Cause | Troubleshooting Steps | Explanation |
| Solvent-Induced Side Reactions | 1. Review the literature for known side reactions in the chosen solvent. 2. Switch to a more inert solvent: For example, if hydrolysis of the acetoxy groups is an issue in the presence of water or alcohols, switch to an aprotic solvent like THF or Dioxane. | The solvent is not always an inert medium and can participate in the reaction. For instance, protic solvents can lead to solvolysis of ester groups. |
| Undesired Keto-Enol Tautomerism | 1. Change the solvent to one that favors the desired tautomer. | The position of the keto-enol equilibrium can be influenced by the solvent.[3] Non-polar solvents may favor the enol form.[3] |
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity generally affect the kinetics of reactions involving this compound?
A1: The effect of solvent polarity on reaction kinetics is dependent on the specific reaction mechanism. For reactions where the transition state is more polar than the reactants, increasing the solvent polarity will generally increase the reaction rate. Conversely, for reactions with a less polar transition state, a less polar solvent is preferred. For instance, in the hydrolysis of esters, a polar transition state is formed, and polar solvents can accelerate this reaction.[4][5]
Q2: What is the difference between polar protic and polar aprotic solvents, and how does this choice impact reactions with this compound?
A2: Polar protic solvents (e.g., water, ethanol, methanol) contain acidic protons and can form hydrogen bonds.[2] Polar aprotic solvents (e.g., DMSO, DMF, acetone) have high dielectric constants but lack acidic protons.[2]
-
Polar Protic Solvents: These are effective at solvating both cations and anions. They can participate in reactions through proton transfer and can stabilize charged intermediates. However, they can also act as nucleophiles, potentially leading to unwanted side reactions like the hydrolysis of the acetoxy groups on this compound.
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Polar Aprotic Solvents: These solvents are good at solvating cations but less effective at solvating anions. This can make nucleophiles more reactive, which can be advantageous in certain reactions. They are generally less likely to participate directly in the reaction compared to protic solvents.
Q3: Can the choice of solvent influence the product distribution in reactions of this compound?
A3: Yes, the solvent can influence the selectivity of a reaction. For example, in a condensation reaction, the solvent can affect the equilibrium between different possible products.[6] The solvent can also mediate the stability of different transition states leading to different products, thereby affecting the kinetic versus thermodynamic product ratio.
Q4: I am observing the hydrolysis of the acetoxy groups during my reaction. What can I do to minimize this?
A4: Hydrolysis of the ester groups is a common side reaction, especially in the presence of water or other nucleophilic protic solvents like alcohols. To minimize this, you should:
-
Use a dry, aprotic solvent (e.g., THF, Dioxane, Acetonitrile).
-
Ensure all your reagents and glassware are thoroughly dried before use.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
Q5: How can I monitor the progress of a reaction involving this compound?
A5: The progress of the reaction can be monitored by a variety of techniques, including:
-
Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively follow the disappearance of starting material and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants and products over time.
-
Gas Chromatography (GC): Suitable for volatile compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction in real-time (in situ) or by taking aliquots from the reaction mixture.[7]
Data Presentation
The following table summarizes the expected qualitative impact of different solvent classes on the rate of two common reaction types for this compound: (A) Hydrolysis of the ester groups and (B) A base-catalyzed condensation reaction at the acetyl group .
Please note that these are generalized expectations, and the actual results may vary depending on the specific reaction conditions.
| Solvent Class | Dielectric Constant (ε) Range | Protic/Aprotic | Expected Effect on Hydrolysis Rate (A) | Expected Effect on Condensation Rate (B) | Example Solvents |
| Nonpolar | 2 - 4 | Aprotic | Very Slow | Slow | Hexane, Toluene, Diethyl ether |
| Polar Aprotic | 20 - 50 | Aprotic | Moderate | Fast | Acetone, Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) |
| Polar Protic | 20 - 80 | Protic | Fast | Moderate to Fast | Methanol (MeOH), Ethanol (EtOH), Water (H₂O) |
Experimental Protocols
Protocol 1: General Procedure for Monitoring Reaction Kinetics by HPLC
-
Reaction Setup: Assemble the reaction vessel with a magnetic stirrer and place it in a temperature-controlled bath.
-
Reagent Addition: Charge the reactor with this compound and the chosen solvent. Allow the mixture to reach the desired temperature.
-
Reaction Initiation: Add the final reagent to initiate the reaction and start the timer.
-
Sampling: At regular time intervals, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable quenching agent (e.g., a buffer solution or a solvent that stops the reaction).
-
Dilution: Dilute the quenched sample to a known volume with the HPLC mobile phase.
-
Analysis: Inject the diluted sample into the HPLC system.
-
Data Collection: Record the peak areas of the reactant and product(s) at each time point.
-
Data Analysis: Plot the concentration of the reactant versus time to determine the reaction rate and order.
Mandatory Visualization
Caption: Experimental workflow for a typical organic synthesis.
Caption: Troubleshooting decision tree for a slow reaction.
References
- 1. Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ias.ac.in [ias.ac.in]
- 5. Kinetics Investigation of Solvent Polarity on Reaction Rate for Solvolysis of Ethyl Caprylate Ester in Binary Solvent System | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
Confirming the Structure of 3',5'-Diacetoxyacetophenone: A Spectroscopic Comparison
For researchers engaged in organic synthesis and drug development, unambiguous structural confirmation of novel compounds is paramount. This guide provides a comparative analysis for confirming the structure of 3',5'-Diacetoxyacetophenone using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
To provide a clear benchmark, the spectroscopic data for this compound is compared against its precursor, 3',5'-Dihydroxyacetophenone, and the parent compound, Acetophenone. This comparison highlights key spectral changes that confirm the successful acetylation of the hydroxyl groups.
Spectroscopic Data Comparison
The structural differences between the three compounds are clearly reflected in their respective spectra. The addition of two acetoxy groups in this compound introduces characteristic signals in both NMR and IR spectra while increasing the molecular mass.
Table 1: ¹H NMR Data (500 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm, Multiplicity, Integration, Assignment |
| This compound | ~7.4 (t, 1H, H-4'), ~7.2 (d, 2H, H-2', H-6'), 2.60 (s, 3H, COCH₃), 2.30 (s, 6H, OCOCH₃) |
| 3',5'-Dihydroxyacetophenone | 6.99 (d, J=2.5 Hz, 2H, H-2', H-6'), 6.56 (t, J=2.5 Hz, 1H, H-4'), 2.55 (s, 3H, COCH₃)[1] |
| Acetophenone | 7.97 (t, J=4.5 Hz, 2H, Ar-H), 7.58 (t, J=7.0 Hz, 1H, Ar-H), 7.47 (t, J=7.5 Hz, 2H, Ar-H), 2.62 (s, 3H, COCH₃) |
Note: Data for this compound is predicted based on analogous structures.
Table 2: ¹³C NMR Data (125 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm, Assignment |
| This compound | ~197 (C=O, ketone), ~169 (C=O, ester), ~151 (C-3', C-5'), ~139 (C-1'), ~119 (C-4'), ~118 (C-2', C-6'), ~27 (COCH₃), ~21 (OCOCH₃) |
| 3',5'-Dihydroxyacetophenone | 200.5 (C=O), 158.8 (C-3', C-5'), 139.7 (C-1'), 108.6 (C-2', C-6'), 108.1 (C-4'), 26.8 (COCH₃) |
| Acetophenone | 198.1 (C=O), 137.1 (C-1), 133.0 (Ar-C), 128.5 (Ar-C), 128.2 (Ar-C), 26.5 (COCH₃) |
Note: Data for this compound is predicted based on analogous structures.
Table 3: IR Spectroscopy Data (cm⁻¹)
| Compound | Key Absorptions (cm⁻¹) and Functional Group |
| This compound | ~3050 (Ar C-H), ~1770 (C=O, ester), ~1690 (C=O, ketone), ~1200 (C-O, ester) |
| 3',5'-Dihydroxyacetophenone | 3600-3200 (broad, O-H), ~3050 (Ar C-H), ~1680 (C=O, ketone) |
| Acetophenone | ~3060 (Ar C-H), ~2960 (Aliphatic C-H), ~1685 (C=O, ketone) |
Note: Data for this compound is predicted based on analogous structures.
Table 4: Mass Spectrometry Data (EI)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragments (m/z) |
| This compound | C₁₂H₁₂O₅ | 236.22 | 236 (M⁺), 194 ([M-CH₂CO]⁺), 152 ([M-2(CH₂CO)]⁺), 137, 43 |
| 3',5'-Dihydroxyacetophenone | C₈H₈O₃ | 152.15 | 152 (M⁺), 137 ([M-CH₃]⁺), 109, 69 |
| Acetophenone | C₈H₈O | 120.15 | 120 (M⁺), 105 ([M-CH₃]⁺, base peak), 77 ([C₆H₅]⁺), 51[2][3] |
Note: Data for this compound is predicted based on fragmentation patterns.
Experimental Workflows and Logical Analysis
The process of confirming a chemical structure via spectroscopy follows a logical progression. Initially, techniques providing functional group information (IR) and molecular mass (MS) are employed. Subsequently, NMR spectroscopy is used to elucidate the precise carbon-hydrogen framework.
Caption: Workflow for the spectroscopic confirmation of this compound.
Experimental Protocols
Standardized protocols are crucial for obtaining high-quality, reproducible spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 500 MHz spectrometer at room temperature.
-
¹H NMR Parameters: Utilize a 30-degree pulse width, an acquisition time of 3 seconds, and a relaxation delay of 1 second. Typically, 16 scans are co-added.
-
¹³C NMR Parameters: Employ a proton-decoupled pulse sequence with a 30-degree pulse width, an acquisition time of 1 second, and a relaxation delay of 2 seconds. Approximately 1024 scans are accumulated.
-
Processing: Process the free induction decay (FID) with an exponential line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra.
Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy
-
Background Collection: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty crystal against air.
-
Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Typically, 32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum is automatically ratioed against the background spectrum and presented in terms of transmittance or absorbance.
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.
-
Ionization: Bombard the gaseous molecules with a beam of high-energy electrons (typically 70 eV). This causes the ejection of an electron from the molecule, forming a radical cation (molecular ion, M⁺).
-
Fragmentation: The high energy of the molecular ion often leads to its fragmentation into smaller, characteristic charged fragments.
-
Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).
-
Detection: A detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.
References
A Comparative Analysis of 3',5'-Diacetoxyacetophenone and its Hydroxy Precursor, 3',5'-Dihydroxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of 3',5'-Diacetoxyacetophenone and its hydroxy precursor, 3',5'-Dihydroxyacetophenone. The objective is to furnish researchers, scientists, and drug development professionals with a detailed comparison of their chemical properties, biological activities, and potential therapeutic applications, supported by available experimental data.
Introduction
3',5'-Dihydroxyacetophenone (DHAP), a naturally occurring phenolic compound, has garnered significant attention for its diverse biological activities, including antioxidant, anti-inflammatory, and antitumor properties.[1][2][3][4][5][6] Its diacetylated derivative, this compound, serves as a crucial intermediate in the synthesis of various pharmaceuticals.[7] This guide will delve into a comparative analysis of these two compounds, highlighting their structural differences and the resulting impact on their biological performance. The acetylation of the hydroxyl groups in this compound can alter its physicochemical properties, such as lipophilicity and stability, which in turn may influence its bioavailability and mechanism of action.
Chemical and Physical Properties
A comparative summary of the key chemical and physical properties of both compounds is presented below. The addition of two acetyl groups in this compound significantly increases its molecular weight and is expected to increase its lipophilicity compared to its hydroxy precursor.
| Property | 3',5'-Dihydroxyacetophenone | This compound |
| Molecular Formula | C₈H₈O₃[4][8] | C₁₂H₁₂O₅ |
| Molecular Weight | 152.15 g/mol [4][8] | 236.22 g/mol |
| Appearance | White to light yellow crystal powder[2] | White to Brown powder to crystal[9] |
| Melting Point | 145-146 °C[2][10] | 91-94 °C[7][11][12] |
| Solubility | Data not readily available | Soluble in Dichloromethane, Methanol[7] |
| Stability | Stable under normal conditions | Stable under normal temperatures and pressures[7] |
Comparative Biological Activity
While extensive research has been conducted on the biological activities of 3',5'-Dihydroxyacetophenone and its derivatives, quantitative experimental data for this compound is limited in the available scientific literature. The following tables summarize the available data, primarily focusing on the hydroxy precursor.
Antioxidant Activity
The antioxidant capacity of phenolic compounds is often attributed to their ability to scavenge free radicals. The presence of hydroxyl groups is crucial for this activity.
| Compound | Assay | IC₅₀ Value | Reference |
| 3,5-diprenyl-4-hydroxyacetophenone (a derivative of DHAP) | DPPH Radical Scavenging | 26.00 ± 0.37 µg/mL | [1][13] |
| This compound | DPPH Radical Scavenging | No data available |
The free hydroxyl groups in 3',5'-Dihydroxyacetophenone are believed to be essential for its antioxidant activity. Acetylation of these groups in this compound may lead to a reduction or loss of direct antioxidant capacity. However, it is plausible that the diacetylated form could act as a prodrug, being hydrolyzed in vivo to release the active dihydroxy form.
Anti-inflammatory Activity
3',5'-Dihydroxyacetophenone derivatives have demonstrated potent anti-inflammatory effects. This activity is often linked to the inhibition of key inflammatory mediators.
| Compound | Assay | Effect | Reference |
| 3,5-diprenyl-4-hydroxyacetophenone | Inhibition of Nitric Oxide (NO) Production in LPS-stimulated macrophages | 38.96% inhibition at 91.78 µM | [1] |
| Inhibition of Interleukin-1β (IL-1β) | 55.56% inhibition at 91.78 µM | [1] | |
| Inhibition of Interleukin-6 (IL-6) | 51.62% inhibition at 91.78 µM | [1] | |
| Inhibition of Tumor Necrosis Factor-alpha (TNF-α) | 59.14% inhibition at 91.78 µM | [1] | |
| This compound | Various anti-inflammatory assays | No quantitative data available |
The anti-inflammatory mechanism of dihydroxyacetophenone derivatives may involve the modulation of signaling pathways such as the NF-κB pathway.[2]
Cytotoxicity
The cytotoxic effects of these compounds against various cell lines are crucial for evaluating their therapeutic potential and safety profile.
| Compound | Cell Line | IC₅₀ Value | Reference |
| 3,5-diprenyl-4-hydroxyacetophenone | J774A.1 macrophages | 436.2 µM | [1] |
| This compound | Various cell lines | No data available |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further research.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant activity of compounds.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[14][15]
Protocol:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.[15]
-
Sample Preparation: Prepare various concentrations of the test compound in methanol.
-
Reaction: Add a specific volume of the test sample to the DPPH solution. A common ratio is 1:2 (e.g., 1 mL of sample to 2 mL of DPPH solution).
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[15]
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing only methanol and a control containing the solvent and DPPH solution are also measured.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.[16]
Nitric Oxide (NO) Inhibitory Assay in Macrophages
This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide in stimulated macrophage cells.
Principle: Macrophages, such as the RAW 264.7 cell line, produce nitric oxide upon stimulation with lipopolysaccharide (LPS). NO is a key pro-inflammatory mediator. The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[3][17][18][19]
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophages in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 1 x 10⁵ cells/well and allow them to adhere overnight.[19]
-
Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.[19]
-
Griess Reaction:
-
Collect the cell culture supernatant.
-
Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) to the supernatant.[19]
-
Incubate at room temperature for 10-15 minutes.
-
-
Measurement: Measure the absorbance at 540-550 nm using a microplate reader.[3]
-
Calculation: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cytotoxicity
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7][20][21]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are insoluble in aqueous solution and can be dissolved in a solubilizing agent (e.g., DMSO). The intensity of the purple color is directly proportional to the number of viable cells.[22]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of approximately 1-2 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[20]
-
Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[22]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the untreated control. The IC₅₀ value, the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
The biological activities of these acetophenone derivatives are mediated through various signaling pathways. Below are visualizations of a key synthetic pathway and a relevant biological pathway.
Caption: Synthesis of this compound from its hydroxy precursor.
References
- 1. Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. dovepress.com [dovepress.com]
- 4. 3',5'-Dihydroxyacetophenone | 51863-60-6 | FD38062 [biosynth.com]
- 5. 3,5-Dihydroxyacetophenone | 51863-60-6 [chemicalbook.com]
- 6. usbio.net [usbio.net]
- 7. biochemjournal.com [biochemjournal.com]
- 8. 3',5'-Dihydroxyacetophenone | C8H8O3 | CID 103993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 3 ,5 -Dihydroxyacetophenone 97 51863-60-6 [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. acmeresearchlabs.in [acmeresearchlabs.in]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mjas.analis.com.my [mjas.analis.com.my]
- 20. Bioactivity guided isolation and identification of phenolic compounds from Citrus aurantium L. with anti-colorectal cancer cells activity by UHPLC-Q-TOF/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bds.berkeley.edu [bds.berkeley.edu]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetophenone and its derivatives are a class of phenolic compounds that have garnered significant interest in the scientific community due to their diverse pharmacological properties. These compounds are found in various natural sources and have been reported to possess antioxidant, anti-inflammatory, antimicrobial, and cytotoxic activities.[1][2] This guide provides a comparative overview of the biological activities of 3',5'-Diacetoxyacetophenone and its structurally related compounds: acetophenone, 4'-hydroxyacetophenone, and 3',5'-dihydroxyacetophenone (resacetophenone).
While direct experimental data on the biological activity of this compound is limited in publicly available literature, it is widely understood that acetylated phenolic compounds can act as prodrugs, undergoing hydrolysis in biological systems to release the active hydroxylated form. Therefore, this guide focuses on the comparative biological activities of the parent compound, acetophenone, and its hydroxylated derivatives to provide valuable insights into the potential therapeutic applications of this class of molecules.
Quantitative Data Summary
The biological activities of acetophenone derivatives are significantly influenced by the number and position of hydroxyl groups on the aromatic ring. The following table summarizes the available quantitative data for the antioxidant, anti-inflammatory, and cytotoxic activities of the selected compounds.
| Compound | Biological Activity | Assay | IC50 Value (µM) | Reference |
| Acetophenone | Cytotoxicity | Jurkat Cells | >100 | [3] |
| Anti-inflammatory | Carrageenan-induced paw edema | - | [4] | |
| 4'-Hydroxyacetophenone | Cytotoxicity | HepG2 2.2.15 cells | 2388.2 (CC50) | [5] |
| Anti-inflammatory | Inhibition of NO production | - | [6] | |
| Antioxidant | DPPH Radical Scavenging | >100 | [7] | |
| 3',5'-Dihydroxyacetophenone (Resacetophenone) | Antioxidant | DPPH Radical Scavenging | - | [8] |
| Anti-inflammatory | Inhibition of NO production | - | [8] | |
| Cytotoxicity | - | - | ||
| 3,5-Diprenyl-4-hydroxyacetophenone (for comparison) | Antioxidant | DPPH Radical Scavenging | 77.3 | [9] |
| Anti-inflammatory | Inhibition of NO production in J774A.1 macrophages | 91.78 (38.96% inhibition) | [9] | |
| Cytotoxicity | J774A.1 macrophages | 436.2 | [9] |
Note: A direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.
Signaling Pathway: NF-κB and Inflammation
Many phenolic compounds exert their anti-inflammatory effects by modulating key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[1][10][11] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[10] The inhibition of the NF-κB pathway is a primary target for the development of novel anti-inflammatory drugs.
Caption: Inhibition of the NF-κB signaling pathway by acetophenone derivatives.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following are outlines of common experimental protocols used to assess the biological activities of acetophenone derivatives.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, thus neutralizing it.
-
Preparation of DPPH Solution: A stock solution of DPPH in methanol is prepared to a specific concentration (e.g., 0.1 mM).
-
Reaction Mixture: Various concentrations of the test compound (acetophenone derivative) are added to the DPPH solution in a 96-well plate or cuvettes.
-
Incubation: The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer. The decrease in absorbance corresponds to the radical scavenging activity.
-
Calculation of IC50: The percentage of radical scavenging activity is calculated for each concentration of the test compound. The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined from a dose-response curve.[12]
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages
This assay assesses the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium and seeded in 96-well plates.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1 hour).
-
LPS Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A control group without LPS stimulation is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24 hours).
-
Measurement of Nitrite: The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm.
-
Calculation of IC50: The percentage of NO inhibition is calculated for each concentration of the test compound relative to the LPS-stimulated control. The IC50 value, representing the concentration of the compound that inhibits 50% of NO production, is determined from a dose-response curve.[9]
Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells or other relevant cell lines are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours. During this time, viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.
-
Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (usually between 500 and 600 nm).
-
Calculation of IC50/CC50: The percentage of cell viability is calculated for each concentration of the test compound relative to the untreated control cells. The IC50 (half-maximal inhibitory concentration) or CC50 (50% cytotoxic concentration) value is determined from a dose-response curve.[5]
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic activities of mono and bis Mannich bases derived from acetophenone against Renca and Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. p-Hydroxyacetophenone suppresses nuclear factor-κB-related inflammation in nociceptive and inflammatory animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of Acetophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of various acetophenone derivatives in key organic reactions, supported by experimental data. Understanding the influence of substituents on the reactivity of the acetophenone core is crucial for designing synthetic routes and predicting reaction outcomes in medicinal chemistry and materials science.
Data Presentation: Reactivity Comparison
The following table summarizes the reactivity of substituted acetophenones in different reaction types. The reactivity is influenced by the electronic and steric nature of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) generally increase reactivity towards nucleophiles by enhancing the electrophilicity of the carbonyl carbon, while electron-donating groups (EDGs) have the opposite effect.
| Reaction Type | Substituent (para) | Relative Reactivity/Yield | Reference |
| Oxidation (with Acid Dichromate) | -NO₂ (EWG) | Highest | [1][2] |
| -Cl (EWG) | High | [1][2] | |
| -H | Moderate | [1][2] | |
| -CH₃ (EDG) | Low | [1][2] | |
| -OCH₃ (EDG) | Lowest | [1][2] | |
| Nucleophilic Addition (Phenylhydrazine) | -NO₂ (EWG) | Highest Rate | [3] |
| -Cl (EWG) | High Rate | [3] | |
| -F (EWG) | Moderate-High Rate | [3] | |
| -H | Moderate Rate | [3] | |
| -CH₃ (EDG) | Low Rate | [3] | |
| -OCH₃ (EDG) | Lowest Rate | [3] | |
| Catalytic Reduction ([MenQu]Cl catalyst) | Unsubstituted Acetophenone | 88.6% Yield | [4] |
| Baeyer-Villiger Oxidation (with Peroxy Acids) | Electron-donating groups | Increased rate | |
| Electron-withdrawing groups | Decreased rate |
Key Reaction Mechanisms and Workflows
The reactivity of the carbonyl group in acetophenone derivatives is central to many synthetic transformations. Below are visualizations of key reaction pathways and experimental workflows.
Mechanism of Nucleophilic Addition to Acetophenone.
This diagram illustrates the general two-step mechanism for nucleophilic addition to an acetophenone derivative. The first step, the attack of the nucleophile on the electrophilic carbonyl carbon, is typically the rate-determining step. The stability of the resulting tetrahedral intermediate is influenced by the electronic nature of the substituents on the aromatic ring.
Workflow for the Haloform Oxidation of Acetophenone.
The haloform reaction is a reliable method for oxidizing methyl ketones like acetophenone to carboxylic acids. The workflow above outlines the key steps in this transformation, from the initial reaction setup to the isolation and characterization of the final product.
Experimental Protocols
Detailed and reproducible experimental methodologies are essential for comparative studies. The following are representative protocols for the oxidation and reduction of acetophenone.
Protocol 1: Oxidation of Acetophenone to Benzoic Acid (Haloform Reaction)[6][7][8][9]
Materials:
-
Acetophenone (2.5 mL)
-
Household bleach (5% aqueous NaOCl, 40 mL per gram of acetophenone)
-
10% Sodium hydroxide (NaOH) solution (2.5 mL per gram of acetophenone)
-
Acetone or Sodium Sulfite
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
-
Standard laboratory glassware (beaker, stir rod, suction filtration apparatus)
Procedure:
-
In a large beaker, combine the acetophenone, bleach, and 10% NaOH solution.
-
Heat the mixture in a water bath at approximately 75°C for 30-60 minutes, with occasional stirring. The oily layer of acetophenone should disappear as the reaction proceeds.
-
Remove the mixture from the heat and cool it to room temperature.
-
Slowly add a small amount of acetone or sodium sulfite to quench any unreacted bleach.
-
Cool the mixture in an ice bath.
-
Slowly add concentrated HCl dropwise while stirring until the solution becomes acidic (pH 2-3), which will cause the benzoic acid product to precipitate.
-
Continue cooling in the ice bath to complete the crystallization.
-
Isolate the benzoic acid product by suction filtration.
-
Wash the product with cold water and allow it to air dry.
Protocol 2: Catalytic Reduction of Acetophenone to 1-Phenylethanol[4]
Materials:
-
Acetophenone (1 mmol, 0.1202 g)
-
Quinuclidinol-based quaternary ammonium ionic liquid catalyst ([MenQu]Cl, 20 mol%)
-
Sodium borohydride (NaBH₄, 1.5 mmol, 0.0567 g)
-
Ethanol (5 mL)
-
Round bottom flask (25 mL)
-
Magnetic stirrer
Procedure:
-
To a 25 mL round bottom flask at room temperature, add ethanol, acetophenone, and the [MenQu]Cl catalyst.
-
Stir the mixture thoroughly to dissolve the components.
-
Slowly add sodium borohydride to the reaction mixture under continuous magnetic stirring.
-
Allow the reaction to proceed at 25°C. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the reaction mixture is typically worked up by quenching any remaining reducing agent and extracting the product.
Protocol 3: Grignard Synthesis of a Tertiary Alcohol from an Acetophenone Derivative[10][11][12][13][14]
Materials:
-
Substituted Acetophenone (1 equivalent)
-
Anhydrous diethyl ether or THF
-
Methylmagnesium bromide (Grignard reagent, 1.1-1.5 equivalents)
-
Anhydrous reaction setup (oven-dried glassware, inert atmosphere)
-
Saturated aqueous ammonium chloride solution (for quenching)
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolve the substituted acetophenone in anhydrous diethyl ether or THF in the flask.
-
Add the methylmagnesium bromide solution dropwise to the stirred solution of the acetophenone derivative at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 2-4 hours. Gentle heating can be applied to ensure the reaction goes to completion.
-
Cool the reaction mixture in an ice bath and quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to obtain the crude tertiary alcohol.
-
Purify the product by an appropriate method, such as column chromatography or distillation.
References
Comparative Analysis of 3',5'-Diacetoxyacetophenone and Related Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-inflammatory potential of 3',5'-Diacetoxyacetophenone and other acetophenone derivatives. While direct cross-reactivity studies on this compound are not extensively documented in publicly available literature, this comparison leverages data on structurally related compounds to provide insights into its potential biological activity. Acetophenones, a class of naturally occurring phenolic compounds, have demonstrated a range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-tumor effects[1][2][]. This guide synthesizes available data to facilitate further research and drug development efforts.
Comparative Anti-Inflammatory Activity of Acetophenone Derivatives
The anti-inflammatory properties of various acetophenone derivatives have been evaluated using several in vitro assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values for different acetophenones in assays measuring the inhibition of inflammatory mediators. This data provides a basis for comparing the potential efficacy of this compound with other members of its chemical class.
| Compound | Assay | Cell Line/System | IC50 (µM) | Reference |
| Eupatofortunone | Cytotoxicity (MCF-7) | Human breast adenocarcinoma | 82.15 | [1] |
| Eupatofortunone | Cytotoxicity (A549) | Human lung carcinoma | 86.63 | [1] |
| 2-Hydroxy-4-methylacetophenone | Cytotoxicity (MCF-7 & A549) | Human cancer cell lines | > 100 | [1] |
| Acronyculatin P | Cytotoxicity (MCF-7) | Human breast adenocarcinoma | 56.8 | [1] |
| Acronyculatin Q | Cytotoxicity (MCF-7) | Human breast adenocarcinoma | 40.4 | [1] |
| Acronyculatin R | Cytotoxicity (MCF-7) | Human breast adenocarcinoma | 69.1 | [1] |
| Compound 81 (from A. oligophlebia) | Cytotoxicity (MCF-7) | Human breast adenocarcinoma | 33.5 | [1] |
| Compound 85 (from A. oligophlebia) | Cytotoxicity (MCF-7) | Human breast adenocarcinoma | 25.6 | [1] |
| Paeonol | Inhibition of Chondrocyte Apoptosis | SIRT1 Pathway Activation | - | [1] |
| Tremetone | Carrageenan-induced mouse paw edema | In vivo (mice) | Highly active | [4] |
| Non-benzofuran acetophenones 5 & 6 | Carrageenan-induced mouse paw edema | In vivo (mice) | Significant | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments commonly used to assess the anti-inflammatory activity of compounds like this compound.
Carrageenan-Induced Paw Edema Assay
This in vivo assay is a standard method for evaluating the anti-inflammatory activity of compounds.
-
Animal Model: Swiss albino mice are typically used[5].
-
Procedure:
-
Animals are divided into control, standard, and test groups.
-
The test compounds (e.g., acetophenone derivatives) are administered orally at selected doses (e.g., 25 and 50 mg/kg)[5]. The standard group receives a known anti-inflammatory drug (e.g., indomethacin), and the control group receives the vehicle.
-
After a set period (e.g., 30-60 minutes), a phlogistic agent (e.g., 1% carrageenan solution) is injected into the sub-plantar region of the right hind paw of each mouse.
-
The paw volume is measured at specific time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
The percentage of inhibition of edema is calculated for each group relative to the control group.
-
Nitric Oxide (NO) Production Assay in Macrophages
This in vitro assay assesses the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator.
-
Cell Line: Murine macrophage cell line RAW 264.7 is commonly used[6].
-
Procedure:
-
RAW 264.7 cells are cultured in a suitable medium and seeded in 96-well plates.
-
The cells are pre-treated with various concentrations of the test compounds for a specified time (e.g., 1 hour).
-
Inflammation is induced by adding lipopolysaccharide (LPS) to the wells.
-
After an incubation period (e.g., 24 hours), the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent[6].
-
The absorbance is read at a specific wavelength (e.g., 540 nm), and the percentage of NO inhibition is calculated by comparing the results of the treated cells with the untreated (LPS-stimulated) control.
-
Protein Denaturation Inhibition Assay
This assay evaluates the ability of a compound to prevent protein denaturation, a process implicated in inflammation.
-
Method:
-
A reaction mixture is prepared containing the test compound at various concentrations and a protein solution (e.g., bovine serum albumin).
-
Denaturation is induced by heating the mixture at a specific temperature (e.g., 72°C) for a set time (e.g., 5 minutes)[7].
-
After cooling, the turbidity of the solution is measured using a spectrophotometer at a specific wavelength (e.g., 660 nm).
-
The percentage of inhibition of protein denaturation is calculated.
-
Signaling Pathway and Experimental Workflow
The anti-inflammatory effects of many phenolic compounds are mediated through the inhibition of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.
Caption: The NF-κB signaling pathway in inflammation.
The workflow for assessing the anti-inflammatory potential of a compound like this compound typically involves a series of in vitro and in vivo experiments.
Caption: Workflow for anti-inflammatory drug discovery.
References
- 1. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory activity of acetophenones from Ophryosporus axilliflorus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Phenolic profile and anti-inflammatory activity of four Moroccan date (Phoenix dactylifera L.) seed varieties - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Purity of Synthesized 3',5'-Diacetoxyacetophenone: A Comparative Guide
For researchers and professionals in drug development and organic synthesis, ensuring the purity of synthesized compounds is a critical step that underpins the reliability of experimental results and the safety of potential therapeutic agents. This guide provides a comparative assessment of the purity of synthesized 3',5'-Diacetoxyacetophenone against relevant alternatives, supported by detailed experimental protocols and data presentation. This compound is a key intermediate in the synthesis of various pharmaceuticals, including β₂-adrenergic receptor agonists like Fenoterol and Orciprenaline.[1][2] Its purity is paramount for the efficacy and safety of the final active pharmaceutical ingredient.
Comparative Purity Analysis
The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic methods. While direct comparative studies with a full suite of alternatives are not extensively published, we can construct a realistic comparison based on standard laboratory practices and the expected purity levels for similar acetophenone derivatives. The following table summarizes the typical purity data obtained for this compound and two common precursors or related structures: 3',5'-Dihydroxyacetophenone and Acetophenone.
| Compound | Purity by HPLC (%) | Purity by qNMR (%) | Purity by GC-MS (%) | Common Impurity Types |
| This compound | >99.0 | >98.5 | >99.0 | Residual solvents, starting materials (3',5'-Dihydroxyacetophenone), mono-acetylated byproduct |
| 3',5'-Dihydroxyacetophenone | >98.5 | >98.0 | >98.5 | Related isomers, residual starting materials from its own synthesis.[3] |
| Acetophenone | >99.5 | >99.0 | >99.5 | Benzene, ethylbenzene, and other process-related impurities.[4] |
Note: The data in this table is illustrative and based on typical results for these compounds. Actual purity will vary depending on the synthesis and purification methods employed.
Workflow for Purity Assessment
A systematic workflow is essential for the comprehensive purity assessment of a synthesized compound like this compound. This process typically involves initial qualitative checks followed by rigorous quantitative analysis.
Synthesis Pathway of this compound
The synthesis of this compound can be achieved through various methods, with a common route being the acetylation of 3',5'-Dihydroxyacetophenone.
Experimental Protocols
Detailed methodologies for the key analytical techniques used in determining the purity of this compound are provided below.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the percentage purity of this compound and to identify and quantify any impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Autosampler and data acquisition software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound sample
-
Reference standard of this compound
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a final concentration of 1 mg/mL.
-
Sample Solution Preparation: Prepare the synthesized this compound sample in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
UV Detection Wavelength: 254 nm
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Analysis: Calculate the percentage purity by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks.
Quantitative Nuclear Magnetic Resonance (qNMR)
Objective: To determine the absolute purity of the synthesized this compound using an internal standard.[5][6]
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Internal standard of known purity (e.g., Maleic acid)
-
This compound sample
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the this compound sample and the internal standard into an NMR tube. Dissolve the solids in a known volume of the deuterated solvent.
-
NMR Acquisition: Acquire a proton (¹H) NMR spectrum of the sample. Ensure a sufficient relaxation delay (D1) for quantitative accuracy.
-
Data Analysis:
-
Identify a well-resolved signal from the analyte and a signal from the internal standard.
-
Integrate the selected signals.
-
Calculate the purity of the analyte using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard (IS)
-
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile impurities and confirm the identity of the synthesized compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)
Reagents:
-
Solvent for sample dissolution (e.g., Dichloromethane or Ethyl Acetate)
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium
-
Mass Spectrometer: Scan mode (e.g., m/z 40-500)
-
-
Analysis: Inject the sample into the GC-MS system.
-
Data Analysis: Identify the main peak and any impurity peaks by their retention times and mass spectra. The purity can be estimated by the relative peak areas. The mass spectrum of the main peak should be compared to a library spectrum or the expected fragmentation pattern of this compound to confirm its identity.[7]
References
- 1. Buy this compound | 35086-59-0 [smolecule.com]
- 2. 3,5-Diacetoxyacetophenone | 35086-59-0 [chemicalbook.com]
- 3. CN102675075B - Preparation method of 3, 5-resacetophenone - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scielo.br [scielo.br]
Spectroscopic Scrutiny: A Comparative Guide to 3',5'-Diacetoxyacetophenone and its Isomers
For researchers, scientists, and professionals in drug development, the precise characterization of isomeric compounds is a critical step in ensuring the efficacy, safety, and patentability of a new chemical entity. Subtle shifts in substituent placement on an aromatic ring can dramatically alter a molecule's spectroscopic signature and, consequently, its biological activity. This guide provides a detailed comparative analysis of the spectroscopic properties of 3',5'-diacetoxyacetophenone and its positional isomers: 2',4'-diacetoxyacetophenone, 2',6'-diacetoxyacetophenone, and 3',4'-diacetoxyacetophenone. By examining their predicted and known spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this document aims to provide a foundational resource for their unambiguous identification.
Comparative Spectroscopic Data
The following tables summarize the expected and observed spectroscopic data for the four isomers. The ¹H and ¹³C NMR chemical shifts are predicted based on the analysis of substituent effects, drawing parallels from experimentally determined values for analogous compounds.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Compound | Ar-H Chemical Shifts (ppm) | -COCH₃ (s, 3H) (ppm) | -OCOCH₃ (s, 6H) (ppm) |
| This compound | δ 7.5-7.7 (m) | ~2.6 | ~2.3 |
| 2',4'-Diacetoxyacetophenone | δ 7.8-8.0 (d), 7.0-7.2 (dd), 6.9-7.1 (d) | ~2.6 | ~2.3 |
| 2',6'-Diacetoxyacetophenone | δ 7.3-7.5 (t), 7.0-7.2 (d) | ~2.5 | ~2.3 |
| 3',4'-Diacetoxyacetophenone | δ 7.7-7.9 (d), 7.6-7.8 (dd), 7.2-7.4 (d) | ~2.6 | ~2.3 |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Compound | C=O (-COCH₃) (ppm) | C=O (-OCOCH₃) (ppm) | Aromatic Carbons (ppm) | -COCH₃ (ppm) | -OCOCH₃ (ppm) |
| This compound | ~197 | ~169 | ~151, ~139, ~120, ~119 | ~27 | ~21 |
| 2',4'-Diacetoxyacetophenone | ~197 | ~169, ~168 | ~153, ~150, ~132, ~121, ~119, ~118 | ~27 | ~21 |
| 2',6'-Diacetoxyacetophenone | ~200 | ~169 | ~150, ~135, ~123, ~115 | ~32 | ~21 |
| 3',4'-Diacetoxyacetophenone | ~196 | ~168 | ~150, ~145, ~135, ~127, ~124, ~122 | ~27 | ~21 |
Table 3: Infrared (IR) Spectroscopy Data (Predicted)
| Compound | ν(C=O) Ketone (cm⁻¹) | ν(C=O) Ester (cm⁻¹) | ν(C-O) Ester (cm⁻¹) | ν(C-H) Aromatic (cm⁻¹) |
| This compound | ~1690 | ~1765 | ~1200-1250 | ~3050-3100 |
| 2',4'-Diacetoxyacetophenone | ~1685 | ~1765 | ~1200-1250 | ~3050-3100 |
| 2',6'-Diacetoxyacetophenone | ~1700 | ~1765 | ~1200-1250 | ~3050-3100 |
| 3',4'-Diacetoxyacetophenone | ~1685 | ~1765 | ~1200-1250 | ~3050-3100 |
Table 4: Mass Spectrometry (MS) Data (Predicted)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 236 | 194 ([M-CH₂CO]⁺), 152 ([M-2(CH₂CO)]⁺), 137 ([M-2(CH₂CO)-CH₃]⁺), 43 ([CH₃CO]⁺) |
| 2',4'-Diacetoxyacetophenone | 236 | 194 ([M-CH₂CO]⁺), 152 ([M-2(CH₂CO)]⁺), 137 ([M-2(CH₂CO)-CH₃]⁺), 43 ([CH₃CO]⁺) |
| 2',6'-Diacetoxyacetophenone | 236 | 194 ([M-CH₂CO]⁺), 152 ([M-2(CH₂CO)]⁺), 137 ([M-2(CH₂CO)-CH₃]⁺), 43 ([CH₃CO]⁺) |
| 3',4'-Diacetoxyacetophenone | 236 | 194 ([M-CH₂CO]⁺), 152 ([M-2(CH₂CO)]⁺), 137 ([M-2(CH₂CO)-CH₃]⁺), 43 ([CH₃CO]⁺) |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques used in the analysis of acetophenone derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-20 mg of the diacetoxyacetophenone isomer is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton-decoupled spectra are acquired to simplify the spectrum and improve the signal-to-noise ratio.
-
Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film of the sample can be prepared on a salt plate (e.g., NaCl or KBr) from a solution in a volatile solvent.
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum is recorded and automatically subtracted from the sample spectrum.
-
Data Analysis: The positions and relative intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Electron Ionization (EI) is a common method for acetophenone derivatives, typically using an electron beam of 70 eV. This technique often leads to characteristic fragmentation patterns.
-
Mass Analysis and Detection: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight) and detected to generate the mass spectrum.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic comparison of the diacetoxyacetophenone isomers.
Caption: General workflow for the spectroscopic comparison of diacetoxyacetophenone isomers.
A Comparative Benchmarking Study on the Synthesis of 3',5'-Diacetoxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various synthetic methodologies for 3',5'-Diacetoxyacetophenone, a key intermediate in the synthesis of several pharmaceutical compounds. The following sections detail the experimental protocols, present quantitative performance data, and visualize the reaction pathways to aid researchers in selecting the most suitable method for their specific needs.
Executive Summary
The synthesis of this compound can be effectively achieved through several routes, each with distinct advantages and disadvantages. This guide focuses on three primary methods:
-
Direct Acetylation of 3',5'-Dihydroxyacetophenone: A straightforward method involving the esterification of the hydroxyl groups.
-
Iron-Catalyzed Cross-Coupling (Grignard Reaction): A modern approach utilizing an iron catalyst to couple a Grignard reagent with an acid chloride.
-
Multi-step Synthesis from 3,5-Dihydroxybenzoic Acid: A longer route involving protection and functional group transformations.
A fourth potential method, Friedel-Crafts Acylation , is also discussed; however, it is generally considered less viable due to the deactivating nature of the starting material. The iron-catalyzed Grignard reaction and a solvent-free direct acetylation method demonstrate the highest reported yields.
Comparison of Synthesis Methods
| Method | Starting Material | Key Reagents | Reaction Time | Temperature (°C) | Yield (%) | Purity |
| Direct Acetylation | 3',5'-Dihydroxyacetophenone | Acetic anhydride, VOSO₄ | 24 hours | Room Temperature | ~87% | High (purified by chromatography) |
| Iron-Catalyzed Grignard Reaction | 3,5-Diacetoxybenzoyl chloride | Methylmagnesium chloride, Tris(dibenzoylmethanato)iron | 30 minutes | -15 | 87% | High (analyzed by GC)[1] |
| Multi-step Synthesis | 3,5-Dihydroxybenzoic Acid | Benzyl chloride, Oxalyl chloride, Diethyl malonate, Pd/C | Multiple days | Various | ~75% (overall) | High (purified at each step) |
Experimental Protocols
Method 1: Direct Acetylation of 3',5'-Dihydroxyacetophenone (Solvent-Free)
This protocol is adapted from a sustainable, solvent-free acetylation method for phenols.[2]
Materials:
-
3',5'-Dihydroxyacetophenone
-
Acetic anhydride
-
Vanadyl sulfate (VOSO₄·5H₂O)
-
Ethyl acetate
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, suspend 1% mol of vanadyl sulfate in an equimolar amount of acetic anhydride relative to the starting phenol.
-
Add 3',5'-Dihydroxyacetophenone to the mixture.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction by adding water and stir for 15 minutes.
-
Neutralize the mixture with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.
-
Wash the organic layer with water until neutral.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Method 2: Iron-Catalyzed Cross-Coupling of 3,5-Diacetoxybenzoyl Chloride
This protocol is based on a patented iron-catalyzed Grignard reaction.[1]
Materials:
-
3,5-Diacetoxybenzoyl chloride
-
Tris(dibenzoylmethanato)iron
-
Methylmagnesium chloride (3M in THF)
-
Dry Tetrahydrofuran (THF)
-
Aqueous ammonium chloride
-
Ethyl acetate
-
Magnesium sulfate
Procedure:
-
Under a nitrogen atmosphere, charge a three-necked flask equipped with a magnetic stirrer, thermometer, dropping funnel, and condenser with 2 g (7.8 mmol) of 3,5-diacetoxybenzoyl chloride, 169 mg (3 mol%) of tris(dibenzoylmethanato)iron, and 15 ml of dry THF.
-
Cool the solution to -15 °C.
-
Add 2.6 ml of methylmagnesium chloride (3M in THF) dropwise over 20 minutes, maintaining the temperature at -15 °C.
-
Stir the reaction mixture for an additional 10 minutes at -15 °C.
-
Quench the reaction with aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Dry the organic extract over magnesium sulfate and concentrate to obtain the product.
-
The yield is determined by Gas Chromatography (GC) analysis.[1]
Method 3: Multi-step Synthesis from 3,5-Dihydroxybenzoic Acid
This pathway involves several stages, including protection of the hydroxyl groups, formation of an acid chloride, and subsequent reactions to form the ketone, followed by deprotection.[3] The overall yield is an estimate based on the reported yields of each step.
Key Steps & Individual Yields:
-
Esterification of 3,5-dihydroxybenzoic acid. (Yield: ~98%)
-
Benzylation of the hydroxyl groups. (Yield: ~97%)
-
Hydrolysis of the ester to a carboxylic acid. (Yield: ~98%)
-
Acyl chlorination followed by reaction with a malonate derivative. (Yield: ~84%)
-
Hydrolysis and Decarboxylation .
-
Debenzylation via hydrogenation to yield 3',5'-dihydroxyacetophenone, which is then acetylated as in Method 1.
Visualizing the Synthesis Pathways
The following diagrams illustrate the logical flow of the key synthetic methods.
Caption: Overview of the main synthetic routes to this compound.
Discussion of Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classical method for the synthesis of aryl ketones.[4] In the context of this compound, this would theoretically involve the acylation of 1,3-diacetoxybenzene with an acetylating agent like acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
However, the two acetoxy groups on the benzene ring are electron-withdrawing and thus deactivate the ring towards electrophilic aromatic substitution.[5][6] Friedel-Crafts acylation reactions are known to be ineffective on highly deactivated aromatic rings.[5][6] Consequently, this method is expected to have a very low yield or require harsh reaction conditions that could lead to side products. No high-yielding, practical protocol for this specific transformation was identified in the surveyed literature.
Caption: The challenge of Friedel-Crafts acylation for this synthesis.
Conclusion
For the synthesis of this compound, both direct acetylation of 3',5'-dihydroxyacetophenone using a solvent-free, catalyst-based method and the iron-catalyzed Grignard reaction offer high yields and efficient routes. The choice between these two may depend on the availability and cost of the starting materials. The direct acetylation is atom-economical and environmentally friendly, while the Grignard reaction is very rapid. The multi-step synthesis from 3,5-dihydroxybenzoic acid is a viable but more laborious alternative. Friedel-Crafts acylation is not recommended due to the electronic properties of the starting material. Researchers should consider these factors when selecting a synthesis strategy for their specific application.
References
- 1. 3,5-Diacetoxyacetophenone synthesis - chemicalbook [chemicalbook.com]
- 2. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN102675075A - Preparation method of 3, 5-resacetophenone - Google Patents [patents.google.com]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Proper Disposal of 3',5'-Diacetoxyacetophenone: A Comprehensive Guide for Laboratory Professionals
For Immediate Reference: In case of a spill or exposure to 3',5'-Diacetoxyacetophenone, immediately consult your institution's Environmental Health and Safety (EHS) office and the material's Safety Data Sheet (SDS). This guide provides supplementary information for trained laboratory personnel.
This document outlines the essential procedures for the safe and compliant disposal of this compound, a compound commonly used in organic synthesis and pharmaceutical research. Adherence to these protocols is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. The primary disposal route for this chemical is through a licensed hazardous waste contractor, typically involving chemical incineration.
Key Safety and Handling Information
This compound is classified as an irritant.[1] All handling and disposal preparation should be conducted in a well-ventilated area, preferably within a fume hood, while wearing appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is necessary. Do not breathe the dust.[1][2]
Summary of Chemical and Physical Properties
A clear understanding of the properties of this compound is fundamental to its safe handling and disposal. The following table summarizes key quantitative data.
| Property | Value |
| Molecular Formula | C₁₂H₁₂O₅ |
| Molecular Weight | 236.22 g/mol |
| Appearance | White to brown crystalline powder |
| Melting Point | 91-94 °C[2][3][4] |
| Boiling Point | 165-168 °C at 0.7501 mmHg |
| Flash Point | 168.7 °C |
| Vapor Pressure | 6.63E-06 mmHg at 25°C |
| Storage Temperature | Room temperature; should be stored in a dry place. |
Step-by-Step Disposal Protocol
The following protocol details the necessary steps for the proper disposal of this compound from a laboratory setting.
Step 1: Waste Identification and Segregation
-
Designate a Waste Container: Use a clearly labeled, dedicated waste container for this compound waste. The container must be made of a material compatible with the chemical and have a secure lid.
-
Labeling: The label should prominently display the following information:
-
The full chemical name: "this compound"
-
CAS Number: 35086-59-0
-
Hazard classification: "Irritant"
-
The date the waste was first added to the container.
-
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
Step 2: Waste Collection and Temporary Storage
-
Solid Waste:
-
Carefully transfer solid this compound and any contaminated disposable materials (e.g., weighing paper, gloves, pipette tips) into the designated waste container.
-
Avoid generating dust during transfer. If necessary, moisten the material slightly with a compatible solvent (consult your EHS office for approved solvents) to minimize dust.
-
-
Contaminated Labware:
-
Decontaminate non-disposable labware (e.g., glassware) by rinsing with an appropriate solvent. The solvent rinseate must be collected as hazardous waste and added to the designated container.
-
-
Storage:
-
Securely close the waste container.
-
Store the container in a designated hazardous waste accumulation area within the laboratory. This area should be well-ventilated and away from incompatible materials.
-
Step 3: Arranging for Final Disposal
-
Contact EHS: Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policy, contact your Environmental Health and Safety (EHS) office.
-
Professional Disposal: Your EHS office will arrange for the collection of the hazardous waste by a licensed professional waste disposal service. The most common method of disposal for this type of organic compound is chemical incineration.
Important Note: Disposal regulations can vary by region. Always consult your local and institutional authorities to ensure full compliance.
Disposal Decision Workflow
The following diagram illustrates the logical steps for making decisions regarding the disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By following these procedures, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a secure and compliant laboratory environment.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
